molecular formula C4H5ClN2S B3013318 (5-Chlorothiazol-2-YL)methanamine CAS No. 1187932-87-1; 1187933-28-3

(5-Chlorothiazol-2-YL)methanamine

Cat. No.: B3013318
CAS No.: 1187932-87-1; 1187933-28-3
M. Wt: 148.61
InChI Key: NLZDROFQZLACEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorothiazol-2-YL)methanamine is a useful research compound. Its molecular formula is C4H5ClN2S and its molecular weight is 148.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDROFQZLACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on (5-Chlorothiazol-2-YL)methanamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of (5-Chlorothiazol-2-YL)methanamine. Due to the limited availability of experimental data for this specific isomer in public databases, this document also draws comparisons with its more extensively studied isomer, (2-Chlorothiazol-5-YL)methanamine, a known metabolite of the insecticide thiamethoxam. The guide includes a summary of known and predicted chemical properties, a discussion of potential synthetic pathways, and general experimental workflows relevant to its characterization.

Introduction and Isomeric Distinction

This compound is a heterocyclic amine containing a chlorothiazole scaffold. The aminomethyl group at the 2-position and the chlorine atom at the 5-position define its specific constitution. It is crucial to distinguish this compound from its isomer, (2-Chlorothiazol-5-YL)methanamine, where the positions of the functional groups are reversed. The latter is a well-documented compound, primarily known as a metabolite of the neonicotinoid insecticide, thiamethoxam. The search for data on this compound is often confounded by the prevalence of information on this more common isomer. This guide will focus on the requested this compound while using data from its isomer for comparative purposes where appropriate and clearly indicated.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central thiazole ring. A chlorine atom is substituted at the 5-position, and a methanamine group (-CH₂NH₂) is attached to the 2-position.

Structure:

Chemical Identifiers

While specific experimental data is scarce, the following identifiers can be assigned to this compound and its hydrochloride salt.

IdentifierValueSource
IUPAC Name (5-chloro-1,3-thiazol-2-yl)methanamine-
CAS Number (HCl Salt) 1187932-87-1[1][2]
Molecular Formula (Free Base) C₄H₅ClN₂S-
Molecular Weight (Free Base) 148.61 g/mol -
Molecular Formula (HCl Salt) C₄H₆Cl₂N₂S-
Molecular Weight (HCl Salt) 185.08 g/mol [2]
InChI (Free Base) InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2-
InChIKey (Free Base) UYPOKAOPBHGBLR-UHFFFAOYSA-N[1]
SMILES (Free Base) C1=C(Cl)SC(=N1)CN-

Physicochemical Properties

Properties of this compound Hydrochloride
PropertyValueSource
Physical Form Solid[1]
Purity ≥95%[1]
Storage Temperature Refrigerator[1]
Physicochemical Properties of the Isomer: (2-Chlorothiazol-5-YL)methanamine

The following table summarizes the known and predicted properties of the more common isomer, (2-Chlorothiazol-5-YL)methanamine, for reference.

PropertyValueSource
Molecular Formula C₄H₅ClN₂S[]
Molecular Weight 148.61 g/mol []
Appearance Colorless to Yellow Oily Matter[]
Melting Point 121°C[]
Boiling Point (Predicted) 274.7 ± 32.0°C[]
Density (Predicted) 1.427 ± 0.06 g/cm³[]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible literature. However, a plausible synthetic route can be proposed based on established thiazole chemistry.

Proposed Synthetic Pathway

A potential synthesis could start from 2-amino-5-chlorothiazole. The amino group could be converted to a nitrile, which is then reduced to the primary amine. A more direct approach might involve the direct amination of a 2-(halomethyl)-5-chlorothiazole intermediate.

Below is a conceptual workflow for the synthesis and characterization of a novel research chemical like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material (e.g., 2-Amino-5-chlorothiazole) B Chemical Transformation (e.g., Diazotization, Cyanation) A->B C Intermediate (e.g., 5-Chloro-2-cyanothiazole) B->C D Reduction (e.g., with LiAlH₄ or H₂/Catalyst) C->D E Crude Product (this compound) D->E F Extraction / Work-up E->F G Column Chromatography F->G H Recrystallization or Distillation G->H I Pure Product H->I J NMR Spectroscopy (¹H, ¹³C) I->J K Mass Spectrometry (e.g., ESI-MS) I->K L IR Spectroscopy I->L M Purity Analysis (e.g., HPLC, Elemental Analysis) I->M N Confirmed Structure and Purity J->N K->N L->N M->N

Caption: General workflow for the synthesis and characterization of a research chemical.

General Experimental Protocol for Reduction of a Nitrile

This is a generalized protocol and would require optimization for the specific substrate.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the reducing agent (e.g., lithium aluminum hydride) in an anhydrous etheral solvent (e.g., THF or diethyl ether).

  • Addition of Reactant: The nitrile intermediate (e.g., 5-chloro-2-cyanothiazole), dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

  • Work-up: The resulting precipitate is filtered off and washed with the etheral solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For novel compound characterization, the following spectral features would be anticipated:

  • ¹H NMR: A singlet for the thiazole ring proton, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronegativity of the adjacent atoms and the aromaticity of the thiazole ring.

  • ¹³C NMR: Resonances for the three distinct carbon atoms of the chlorothiazole ring and a signal for the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the thiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

Applications in Drug Development

While there is no specific information on the use of this compound in drug development, the aminothiazole scaffold is a "privileged structure" in medicinal chemistry. This means it is a common motif found in a variety of biologically active compounds. Therefore, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The chloro- and aminomethyl- substituents provide reactive handles for further chemical modifications in the creation of compound libraries for screening.

Safety and Handling

The safety data for this compound hydrochloride indicates that it should be handled with care.

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

  • Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has provided its known identifiers and has outlined its chemical structure. In the absence of detailed experimental protocols and physicochemical data, information for its more common isomer, (2-Chlorothiazol-5-YL)methanamine, has been presented for comparative purposes, and a general synthetic and characterization workflow has been proposed. As a functionalized aminothiazole, this compound holds potential as a building block in medicinal chemistry and drug discovery. Further research is required to fully characterize its properties and explore its applications.

References

In-Depth Technical Guide: (5-Chlorothiazol-2-YL)methanamine (CAS 1187933-28-3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on (5-Chlorothiazol-2-YL)methanamine (CAS 1187933-28-3) is limited. This guide compiles available data from chemical suppliers and proposes hypothetical experimental workflows based on established principles in medicinal chemistry and drug discovery. The experimental protocols described herein are illustrative and have not been experimentally validated for this specific compound.

Core Compound Properties

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The presence of a chlorine atom and a methanamine group suggests potential for various chemical interactions and biological functions.

Chemical and Physical Data

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 1187933-28-3[1][2][3][4]
Molecular Formula C₄H₅ClN₂S[1][2][4]
Molecular Weight 148.61 g/mol [4]
Alternate Names 1-(5-Chloro-1,3-thiazol-2-yl)methanamine[2]
InChI InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2[2]
InChIKey NLZDROFQZLACEY-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(SC(=N1)CN)ClN/A
MDL Number MFCD12913877[4]
Storage Conditions Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term storage (1-2 years).[2]

Safety and Handling

General safety precautions for handling chemical intermediates should be followed. The hydrochloride salt of a similar compound, (5-Chloro-thiazol-2-yl)methylamine hydrochloride (CAS 1187932-87-1), has published hazard statements. While not identical, these provide a useful reference for handling the free base.

Hazard InformationDescription
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Note: The following protocols are hypothetical and based on general synthetic and screening methodologies. They are intended to serve as a starting point for research and development.

Hypothetical Synthesis Workflow

The synthesis of this compound likely involves the introduction of a protected aminomethyl group onto a pre-formed 5-chlorothiazole ring, followed by deprotection. Thiazole synthesis often follows the Hantzsch thiazole synthesis or modifications thereof.[5]

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Deprotection cluster_4 Final Product A 2,5-Dichlorothiazole C Nucleophilic Substitution A->C B Protected Amine Source (e.g., Phthalimide potassium salt) B->C D Protected Intermediate (e.g., 2-((5-chlorothiazol-2-yl)methyl)isoindoline-1,3-dione) C->D E Hydrazinolysis or Acidic Cleavage D->E F This compound E->F

A hypothetical synthesis workflow for this compound.
General Biological Screening Workflow

As the biological activity of this compound is not documented, a general workflow for screening a novel chemical entity is presented below. This workflow is a standard approach in early-stage drug discovery.

G cluster_0 Compound Acquisition cluster_1 Initial Screening cluster_2 Hit Identification cluster_3 Dose-Response & Potency cluster_4 Mechanism of Action (MoA) cluster_5 Lead Optimization A Synthesize or Procure This compound B High-Throughput Screening (HTS) against diverse target panel A->B C Identify primary 'hits' based on pre-defined activity thresholds B->C D Determine IC50/EC50 values for validated hits C->D E Secondary assays to elucidate target engagement and signaling pathway D->E F Structure-Activity Relationship (SAR) studies E->F

A general workflow for the biological screening of a novel compound.

Signaling Pathways

There is currently no published information regarding the signaling pathways modulated by this compound. Elucidation of its biological targets and mechanism of action would require the experimental work outlined in the general biological screening workflow above. Thiazole-containing compounds are known to interact with a wide variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.

Conclusion

This compound is a readily available chemical building block. However, its biological properties and potential applications remain largely unexplored in the public domain. The information and hypothetical workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in investigating this and similar molecules. Further experimental validation is necessary to determine its synthesis, safety profile, and biological activity.

References

Physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of (5-Chlorothiazol-2-YL)methanamine hydrochloride (CAS Number: 1187932-87-1). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes comparative information for the more extensively studied isomer, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride (CAS Number: 153471-67-1). This guide presents available data in a structured format, outlines generalized experimental protocols, and uses visualizations to represent potential synthetic and analytical workflows. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound hydrochloride is a heterocyclic amine containing a chlorothiazole scaffold. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This guide focuses on the 5-chloro isomer, providing a summary of its chemical identity and properties based on currently available data.

Chemical and Physical Properties

Quantitative experimental data for this compound hydrochloride is scarce in publicly accessible literature. The following tables summarize the available information for the target compound and its 2-chloro isomer for comparative purposes.

Table 1: Physicochemical Properties of this compound hydrochloride

PropertyValueSource
CAS Number 1187932-87-1
Molecular Formula C₄H₆Cl₂N₂S
Molecular Weight 185.07 g/mol
IUPAC Name (5-chloro-1,3-thiazol-2-yl)methanamine hydrochloride
Physical Form Solid
Purity 95%
Storage Temperature Refrigerator

Table 2: Comparative Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride

PropertyValueSource
CAS Number 153471-67-1[1]
Molecular Formula C₄H₆Cl₂N₂S[1]
Molecular Weight 185.0748 g/mol [1]
IUPAC Name (2-chloro-1,3-thiazol-5-yl)methanamine;hydrochloride[2]
Physical Form Solid[1]
Purity 95%[1]

Experimental Protocols

Representative Synthesis Workflow

The synthesis of aminomethylchlorothiazoles can be conceptually approached through various synthetic routes. A plausible, though not experimentally confirmed for this specific isomer, pathway is visualized below. This would typically involve the formation of the thiazole ring followed by functional group manipulations to introduce the chloromethyl and subsequently the aminomethyl group.

G Representative Synthesis Workflow A Starting Materials (e.g., Thioamide and α-haloketone) B Thiazole Ring Formation (Hantzsch Synthesis) A->B C Chlorination of Thiazole Ring B->C D Functional Group Interconversion (e.g., to aminomethyl) C->D E Salt Formation (with HCl) D->E F Purification (e.g., Recrystallization) E->F G This compound hydrochloride F->G

Caption: A conceptual workflow for the synthesis of this compound hydrochloride.

Purification Protocol

Purification of the final product would likely involve standard techniques to remove unreacted starting materials, by-products, and other impurities.

  • Dissolution : Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol/water mixture).

  • Decolorization : Treat the solution with activated charcoal to remove colored impurities.

  • Filtration : Filter the hot solution to remove the charcoal and any insoluble materials.

  • Crystallization : Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation : Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing : Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying : Dry the purified crystals under vacuum.

Analytical Workflow

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

G Analytical Workflow for Characterization cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis cluster_2 Physical Characterization A NMR Spectroscopy (¹H, ¹³C) End Characterized Product B Mass Spectrometry (e.g., ESI-MS) C Infrared Spectroscopy (FT-IR) D HPLC/UPLC (Purity Assessment) E Melting Point Determination Start Synthesized Compound Start->A Start->B Start->C Start->D Start->E G Hypothetical Biological Investigation Pathway A This compound hydrochloride B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Identification of Biological Target(s) B->C D Mechanism of Action Studies C->D E Lead Optimization D->E F In Vivo Studies E->F

References

IUPAC name and SMILES string for (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a concise technical overview of (5-Chlorothiazol-2-YL)methanamine, a heterocyclic amine of interest in synthetic and medicinal chemistry. It details the chemical identifiers, including the IUPAC name and SMILES string, and summarizes the available physicochemical data. Due to the limited publicly available information on this specific isomer, this guide also discusses the properties and potential mechanisms of action of structurally related compounds to provide a broader context for researchers.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The hydrochloride salt of this compound is commercially available.

IUPAC Name: (5-chloro-1,3-thiazol-2-yl)methanamine

SMILES String: NCC1=NC=C(S1)Cl

InChI Key (for hydrochloride salt): UYPOKAOPBHGBLR-UHFFFAOYSA-N

A summary of key quantitative data is presented in Table 1.

PropertyValueSource
Molecular Formula C4H5ClN2S-
Molecular Weight (Free Base) 148.61 g/mol Calculated
Molecular Weight (HCl Salt) 185.08 g/mol
Physical Form (HCl Salt) Solid
Purity (Commercial HCl Salt) ≥95%

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of (5-chloro-1,3-thiazol-2-yl)methanamine are not extensively documented in publicly accessible literature. However, the synthesis of the isomeric compound, (2-chloro-1,3-thiazol-5-yl)methanamine, often involves multi-step reaction sequences starting from readily available precursors. Researchers may consider similar synthetic strategies, such as the Hantzsch thiazole synthesis followed by functional group interconversion, for the preparation of the title compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for (5-chloro-1,3-thiazol-2-yl)methanamine is scarce, its structural isomer, (2-chloro-1,3-thiazol-5-yl)methanamine, is a known key intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. Given the structural similarity, it is plausible that (5-chloro-1,3-thiazol-2-yl)methanamine and its derivatives could exhibit similar biological activities.

The proposed mechanism of action for related neonicotinoid compounds is depicted in the following signaling pathway diagram.

Neonicotinoid_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel Opening nAChR->IonChannel Activation ACh Acetylcholine (ACh) ACh->nAChR Binds (Reversible) Compound This compound Derivative (Agonist) Compound->nAChR Binds (Irreversible) Depolarization Continuous Depolarization IonChannel->Depolarization Na+ Influx Paralysis Paralysis & Death Depolarization->Paralysis Overstimulation

Caption: Proposed mechanism of action on insect nicotinic acetylcholine receptors.

Logical Workflow for Compound Screening

For drug development professionals, a logical workflow for screening this compound and its derivatives for potential bioactivity is outlined below. This workflow starts with the synthesis of a compound library, followed by in vitro and in vivo testing to identify lead candidates.

Screening_Workflow Start Synthesis of This compound Derivative Library HTS High-Throughput Screening (HTS) (e.g., nAChR binding assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Hits In_Vivo In Vivo Testing (Insecticidal Efficacy & Toxicity) Lead_Opt->In_Vivo In_Vivo->Lead_Opt Revise Candidate Lead Candidate Selection In_Vivo->Candidate Favorable Profile End Preclinical Development Candidate->End

Caption: A logical workflow for the screening and development of new bioactive agents.

Molecular weight and formula of (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chlorothiazol-2-YL)methanamine is a substituted aminothiazole that serves as a valuable intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, and while specific experimental data is limited in publicly available literature, this document compiles the known information and provides context through generalized experimental protocols and related biological pathways associated with the broader class of 2-aminothiazoles. The information is intended to support researchers and professionals in drug development and other scientific disciplines who may be working with this or related chemical entities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. This data is compiled from various chemical supplier catalogs and databases.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₄H₅ClN₂SC₄H₆Cl₂N₂S
Molecular Weight 148.61 g/mol 185.07 g/mol [1]
IUPAC Name (5-chloro-1,3-thiazol-2-yl)methanamine(5-chloro-1,3-thiazol-2-yl)methanamine;hydrochloride
CAS Number Not readily available1187932-87-1
Physical Form SolidSolid
Purity (Typical) Not typically sold in this form95% - 98%[2]
InChI Key Not readily availableUYPOKAOPBHGBLR-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not extensively documented in the scientific literature. However, the synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The following section outlines a generalized synthetic approach based on common methodologies for this class of compounds.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a common method for preparing thiazole rings. For a compound like this compound, a multi-step synthesis would likely be required, starting with the formation of the thiazole ring followed by functional group manipulation.

Reaction Scheme: A plausible, though not definitively documented, route could involve the reaction of a suitable α-haloketone or α-haloaldehyde with thiourea or a thiourea equivalent to form the 2-aminothiazole core. Subsequent functionalization would be necessary to introduce the chloromethylamine group.

Conceptual Experimental Workflow:

G start Start with appropriate α-halocarbonyl and thiourea reaction Hantzsch Thiazole Synthesis start->reaction intermediate Formation of 2-Aminothiazole core reaction->intermediate functionalization Functional Group Interconversion (e.g., chlorination, amination) intermediate->functionalization product This compound functionalization->product purification Purification (e.g., chromatography, recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Conceptual workflow for the synthesis of a 2-aminothiazole derivative.

Note: This is a generalized workflow. The specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be determined through experimental optimization.

Biological Context and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not found in the current body of scientific literature. Its primary known role is as a synthetic intermediate. However, the broader class of 2-aminothiazole derivatives has been extensively studied and is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

For illustrative purposes, one of the signaling pathways influenced by certain 2-aminothiazole derivatives is the PI3K/Akt pathway, which is crucial in cell survival and proliferation and is often dysregulated in cancer.[3]

Generalized PI3K/Akt Signaling Pathway (Inhibited by some 2-Aminothiazole Derivatives)

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Response Cell Survival & Proliferation Downstream->Response Inhibitor Some 2-Aminothiazole Derivatives Inhibitor->PI3K

Generalized PI3K/Akt signaling pathway, a target for some 2-aminothiazole compounds.

Disclaimer: This diagram represents a generalized pathway and does not imply that this compound itself has been shown to have this activity. It serves as a contextual example of the biological relevance of the 2-aminothiazole scaffold.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Characterization data is typically generated by the synthesizing laboratory or commercial supplier and is not always published in peer-reviewed journals. For research purposes, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with lot-specific characterization data.

Applications and Future Directions

The primary application of this compound is as a building block in the synthesis of more complex molecules. Patents suggest its utility in the preparation of agrochemicals.[6] Given the diverse biological activities of the 2-aminothiazole scaffold, this compound represents a potential starting material for the discovery of novel therapeutic agents. Future research could focus on the development of new synthetic routes to this and related compounds, as well as the exploration of its utility in the synthesis of new libraries of compounds for biological screening.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

  • Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated fume hood.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Initial Screening of Biological Activity of 2-Aminothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the initial screening methodologies used to evaluate the biological potential of novel 2-aminothiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols, tabulated quantitative data from various studies, and visual representations of experimental workflows and signaling pathways are presented to facilitate the design and execution of screening campaigns in drug discovery.

Biological Activities and Screening Strategies

2-Aminothiazole derivatives have demonstrated significant potential in various therapeutic areas. Initial screening is crucial to identify and prioritize lead compounds for further development. The most common primary biological activities explored for this class of compounds include:

  • Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.

  • Anti-inflammatory Activity: Modulating inflammatory pathways to reduce inflammation.

The initial screening process typically involves a series of in vitro and in vivo assays designed to assess the potency and preliminary mechanism of action of the synthesized compounds.

Experimental Protocols for Initial Screening

Detailed and standardized protocols are essential for the reproducibility and comparability of screening data. The following sections outline the methodologies for key experiments.

Antimicrobial Activity Screening

This method is a widely used preliminary test to assess the antimicrobial activity of compounds.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a fresh suspension of the test microorganism in sterile saline or broth, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar.

  • Well Creation: With a sterile borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion method.

  • Data Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by adding a viability indicator like resazurin or by measuring the optical density at 600 nm.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Screening

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10-100 mg/kg body weight) to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Quantitative Data Presentation

The following tables summarize the quantitative data from initial screening studies of various 2-aminothiazole derivatives, providing a comparative overview of their biological activities.

Table 1: Antimicrobial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Derivative 1163264>1283264[Fictional Data]
Derivative 281632641632[Fictional Data]
Derivative 3>128>12864128>128>128[Fictional Data]
Ciprofloxacin0.5124--[Standard]
Fluconazole----816[Standard]

Table 2: Anticancer Activity of 2-Aminothiazole Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Derivative A5.28.112.57.8[1]
Derivative B1.82.53.11.6[1]
Derivative C25.6>5045.2>50[Fictional Data]
Doxorubicin0.50.81.10.6[Standard]

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Compound IDDose (mg/kg)Edema Inhibition (%) at 3hReference
Derivative X5045.2[Fictional Data]
Derivative Y5062.8[Fictional Data]
Derivative Z5021.5[Fictional Data]
Indomethacin1075.4[Standard]

Visualization of Workflows and Pathways

Visual diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams for a typical experimental workflow and a representative signaling pathway.

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials reaction Hantzsch Thiazole Synthesis start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification antimicrobial Antimicrobial Screening (Agar Diffusion, MIC) purification->antimicrobial anticancer Anticancer Screening (MTT Assay) purification->anticancer anti_inflammatory Anti-inflammatory Screening (Carrageenan Paw Edema) purification->anti_inflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis and initial biological screening of 2-aminothiazole derivatives.

Simplified Signaling Pathway for Anticancer Activity

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell cycle regulation and proliferation. One such target is Aurora Kinase A.

signaling_pathway cluster_pathway Aurora Kinase A Signaling Pathway in Mitosis cluster_inhibition Inhibition by 2-Aminothiazole Derivative aurka Aurora Kinase A (AURKA) plk1 Polo-like Kinase 1 (PLK1) aurka->plk1 cdc25b Cdc25B plk1->cdc25b cdk1 CDK1/Cyclin B cdc25b->cdk1 mitosis Mitotic Entry cdk1->mitosis inhibitor 2-Aminothiazole Derivative inhibitor->aurka Inhibition

Caption: Simplified signaling pathway showing the inhibition of Aurora Kinase A by a 2-aminothiazole derivative, leading to mitotic arrest.

Conclusion

The initial screening of 2-aminothiazole derivatives is a critical step in the identification of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for assessing the antimicrobial, anticancer, and anti-inflammatory potential of novel compounds. By systematically applying these protocols and analyzing the resulting quantitative data, researchers can effectively identify promising lead candidates and advance them through the drug discovery pipeline. The versatility of the 2-aminothiazole scaffold, coupled with a systematic screening approach, ensures its continued importance in the quest for novel and effective medicines.

References

The Expanding Therapeutic Landscape of Chlorothiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chlorothiazole scaffold, a heterocyclic motif containing chlorine and a thiazole ring, has emerged as a versatile pharmacophore with a rapidly growing number of therapeutic applications. Beyond its well-established role in diuretics, novel chlorothiazole derivatives are demonstrating significant potential in oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth technical overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Applications: Targeting Key Signaling Cascades

Chlorothiazole derivatives have shown promising anticancer activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers.[1][2][3] Several novel thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, offering the potential for enhanced efficacy and reduced drug resistance.[4][5]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3b Leukemia HL-60(TB)PI3Kα InhibitionSimilar to Alpelisib[1]
Compound 3e Leukemia HL-60(TB)mTOR InhibitionWeaker than Dactolisib[1]
Compound 4d MDA-MB-231 (Breast Cancer)Cytotoxicity1.21[6]
Compound 4c MCF-7 (Breast Cancer)Cytotoxicity2.57 ± 0.16[7]
Compound 4c HepG2 (Liver Cancer)Cytotoxicity7.26 ± 0.44[7]
Thiazole Derivative 55 HT-29 (Colon Cancer)Cytotoxicity0.024[8]
Thiazole Derivative 55 H460 (Lung Cancer)Cytotoxicity0.29[8]
Thiazole Derivative 55 A549 (Lung Cancer)Cytotoxicity0.84[8]
Thiazole Derivative 55 MDA-MB-231 (Breast Cancer)Cytotoxicity0.88[8]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Chlorothiazole Analogs

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Chlorothiazole Chlorothiazole Derivative Chlorothiazole->PI3K Inhibition Chlorothiazole->mTOR Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by chlorothiazole derivatives.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Thiazole derivatives have been developed as potent VEGFR-2 inhibitors.[6][9][10][11]

Quantitative Data: VEGFR-2 Inhibition by Thiazole Derivatives

Compound IDAssay TypeIC50Reference
Compound 4d VEGFR-2 InhibitionGood inhibitory activity[6]
Compound 4c VEGFR-2 Inhibition0.15 µM[7]
Compound 23j VEGFR-2 Inhibition3.7 nM[12]
Sorafenib (Control) VEGFR-2 Inhibition3.12 nM[12]

Experimental Workflow: In Vitro VEGFR-2 Inhibition Assay

VEGFR2_Inhibition_Workflow start Start plate Coat 96-well plate with Poly(Glu, Tyr)4:1 start->plate add_kinase Add VEGFR-2 Kinase plate->add_kinase add_compound Add Thiazole Compound (or control) add_kinase->add_compound add_atp Add ATP to initiate reaction add_compound->add_atp incubate Incubate at room temperature add_atp->incubate add_antibody Add anti-phosphotyrosine antibody-HRP conjugate incubate->add_antibody wash Wash wells add_antibody->wash add_substrate Add TMB substrate wash->add_substrate stop_reaction Stop reaction with sulfuric acid add_substrate->stop_reaction read Read absorbance at 450 nm stop_reaction->read end End read->end

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Anti-inflammatory Activity: Modulation of a Key Enzyme

Chronic inflammation is a key factor in the development of many diseases. Chlorothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][13][14]

Quantitative Data: COX-2 Inhibition by Thiazole Derivatives

Compound IDAssay TypeIC50 (µM)Selectivity Index (SI)Reference
Compound 25c COX-2 Inhibition3.2929.00[13]
Compound 9a COX-1 Inhibition0.42-[13]
Compound 9a COX-2 Inhibition10.71-[13]
Compound 9b COX-1 Inhibition0.32-[13]
Compound 9b COX-2 Inhibition9.23-[13]
Compound 37b COX-2 Inhibition1.138.21[14]
Compound 37c COX-2 Inhibition1.137.84[14]
Celecoxib (Control) COX-2 Inhibition0.888.31[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory potential of a compound.[15][16][17][18][19]

  • Animal Preparation: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water.

  • Compound Administration: The test chlorothiazole compound, a positive control (e.g., indomethacin or phenylbutazone), and a vehicle control are administered orally or intraperitoneally.[15][17]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[15][16]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[17]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Antimicrobial Potential: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Synthetic chlorothiazole derivatives have shown promising activity against a range of bacterial and fungal strains.[7][20][21][22][23]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Compound 11 S. aureus, E. coli, A. nigerCup Plate Method150-200[7]
Compound 12 S. aureus, E. coli, A. nigerCup Plate Method125-150[7]
Compound 13 Gram-positive & Gram-negative bacteria, FungiCup Plate Method50-75[7]
Compound 14 Gram-positive & Gram-negative bacteria, FungiCup Plate Method50-75[7]
Thienyl-substituted thiazole Various bacteria and fungiMIC Assay6.25-12.5[20]
Compound 16 E. coli, P. aeruginosa, B. subtilis, S. aureusMIC Assay1.56-6.25[20]
Compound 41 S. pneumoniaeMIC Assay0.06[20]
Compound 42 S. pneumoniaeMIC Assay0.03[20]
Compound 42 B. subtilisMIC Assay0.06[20]

Neuroprotective Effects: Modulating GABAergic Neurotransmission

Chlormethiazole, a thiazole derivative, has long been recognized for its sedative and anticonvulsant properties, which are attributed to its potentiation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[15][24][25][26] This mechanism has led to the investigation of novel chlorothiazole analogs as neuroprotective agents for conditions such as stroke and Alzheimer's disease.[4][24][25][27][28]

Signaling Pathway: GABA-A Receptor Potentiation

GABA_A_Receptor GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA->GABA_A_Receptor Binds Chlorothiazole Chlorothiazole Analog Chlorothiazole->GABA_A_Receptor Potentiates Chloride Cl- Influx GABA_A_Receptor->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Potentiation of GABA-A receptor function by chlorothiazole analogs.

Synthesis of Chlorothiazole Derivatives

The synthesis of therapeutically active chlorothiazole compounds often involves multi-step reactions. A common strategy for synthesizing the diuretic chlorothiazide is outlined below.[14][18]

Synthesis Scheme: Chlorothiazide

Chlorothiazide_Synthesis start 3-Chloroaniline intermediate1 4-Amino-6-chlorobenzene- 1,3-disulfonyl dichloride start->intermediate1 Sulfonylation step1 Chlorosulfonic Acid intermediate2 4-Amino-6-chlorobenzene- 1,3-disulfonamide intermediate1->intermediate2 Amination step2 Ammonia end Chlorothiazide intermediate2->end Cyclization step3 Formic Acid

Caption: A synthetic route to the diuretic chlorothiazide.

Experimental Protocols: Key In Vitro Assays

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][29]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with various concentrations of the chlorothiazole compound for a specified duration (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[29] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[29] The intensity of the color is proportional to the number of viable cells.

Conclusion

The therapeutic potential of chlorothiazole compounds extends far beyond their traditional use as diuretics. The research highlighted in this guide demonstrates their significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The ability to functionalize the chlorothiazole scaffold allows for the fine-tuning of its pharmacological properties to target specific enzymes and signaling pathways. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel clinical therapies.

References

An In-depth Technical Guide to the Safety and Hazards of (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for the chemical compound (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt. Due to a lack of extensive, publicly available toxicological studies on this specific molecule, this guide synthesizes data from Safety Data Sheets (SDS), publicly accessible chemical databases, and standardized toxicological testing protocols. This information is intended to support risk assessment and safe handling practices in a research and development setting.

GHS Hazard Identification and Classification

This compound hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements and classifications are summarized below.

Table 1: GHS Classification for this compound Hydrochloride[1]
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Pictogram:

alt text

Toxicological Profile

Table 2: Summary of Toxicological Endpoints
Toxicological EndpointGHS ClassificationDescription
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion of the substance may lead to adverse health effects. The LD50 value is likely to be in the range of 300 to 2000 mg/kg body weight.
Skin Irritation Category 2 (Causes skin irritation)Direct contact with the skin is likely to cause inflammation and irritation.
Eye Irritation Category 2A (Causes serious eye irritation)Direct contact with the eyes can cause significant irritation, redness, and pain.
Respiratory Irritation Specific Target Organ Toxicity - Single Exposure Category 3Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[1][2][3]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the following are detailed methodologies for the key experiments that would be conducted to determine the GHS classifications listed above. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - OECD Guideline 401 (or alternative methods like OECD 420, 423, 425)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[4][5][6][7][8]

Principle: The test substance is administered orally by gavage to fasted experimental animals (typically rats) in a stepwise procedure.

Methodology:

  • Animal Model: Healthy, young adult rats of a single strain are used.

  • Dosage: A series of dose levels are selected. In the Up-and-Down Procedure (UDP) (OECD 425), animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Endpoint: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is calculated.

Diagram: Workflow for Acute Oral Toxicity Testing (OECD 425)

G start Start: Select Initial Dose Level dose_animal Dose a single animal start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome survived Animal Survived outcome->survived Survived died Animal Died outcome->died Died increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose continue_dosing Continue until stopping criteria are met increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dose_animal calculate Calculate LD50 continue_dosing->calculate

Caption: Workflow for the Up-and-Down Procedure for Acute Oral Toxicity.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[9][10][11][12][13]

Principle: The substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) and the degree of irritation is assessed.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored. The observation period can extend up to 14 days to assess reversibility.

  • Endpoint: The scores for erythema and edema are used to calculate a mean score, which determines the irritation category.

Diagram: Workflow for Dermal Irritation Testing (OECD 404)

G start Start: Prepare Animal (Shave Skin Patch) apply Apply 0.5g of substance to skin start->apply cover Cover with gauze patch apply->cover expose Expose for 4 hours cover->expose remove Remove patch and clean area expose->remove observe Observe and score erythema/edema at 1, 24, 48, 72 hours remove->observe classify Classify based on mean scores and reversibility observe->classify

Caption: Standard workflow for an acute dermal irritation study.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[14][15][16][17][18]

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Application: A single dose (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and swelling (chemosis).

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the irritation category. The reversibility of the effects is also assessed.

Diagram: Logical Relationship for GHS Hazard Classification

G compound This compound HCl oral Acute Oral Toxicity Data compound->oral dermal Dermal Irritation Data compound->dermal eye Eye Irritation Data compound->eye resp Respiratory Irritation Data compound->resp h302 H302: Harmful if swallowed oral->h302 h315 H315: Causes skin irritation dermal->h315 h319 H319: Causes serious eye irritation eye->h319 h335 H335: May cause respiratory irritation resp->h335

Caption: Logical flow from substance data to GHS hazard statements.

Handling and Storage Recommendations

Based on the hazard profile, the following handling and storage procedures are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[19]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[19]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[19]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[19]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[19]

Conclusion

This compound and its hydrochloride salt should be handled as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. While detailed mechanistic or chronic toxicity data is currently lacking in the public domain, adherence to the GHS classifications and standard laboratory safety protocols is essential to mitigate the risks associated with its handling. Researchers should consult the full Safety Data Sheet (SDS) for this compound before use.

References

Technical Guide: Solubility and Stability of (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from related chemical structures, including other chlorinated thiazole derivatives and primary amines. It outlines detailed experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting forced degradation studies to assess the compound's intrinsic stability under various stress conditions. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design appropriate formulation strategies and ensure its quality and efficacy.

Introduction

This compound is a heterocyclic amine containing a chlorinated thiazole moiety. Such structures are of interest in medicinal chemistry and drug development due to their potential biological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. This guide addresses the core requirements for characterizing this compound by providing a framework for its evaluation.

Chemical Structure:

This compound

The primary form available for research is often the hydrochloride salt, this compound hydrochloride (CAS RN: 1187932-87-1), which is a solid and recommended to be stored under refrigeration.

Solubility Profile

Table 1: Predicted Solubility of this compound

Solvent SystemPredicted SolubilityRationale
Aqueous Media
Purified WaterLow to ModerateThe presence of the amine group allows for hydrogen bonding, but the chlorinated thiazole ring is relatively nonpolar.
Acidic Buffer (e.g., pH 1-4)HighProtonation of the primary amine to form a more soluble salt.
Neutral Buffer (e.g., pH 7)ModeratePartial protonation may occur depending on the pKa of the amine.
Basic Buffer (e.g., pH 9-12)LowThe free base form is less polar and therefore less soluble in aqueous media.
Organic Solvents
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
AcetonitrileModerately SolublePolar aprotic solvent.
DichloromethaneSparingly SolubleNonpolar aprotic solvent.
ChloroformSparingly SolubleNonpolar aprotic solvent.
Diethyl EtherSparingly SolubleNonpolar aprotic solvent.

Experimental Protocol: Solubility Determination

To obtain quantitative solubility data, the following experimental protocol is recommended.

Materials and Equipment
  • This compound (or its hydrochloride salt)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC with UV detector or other suitable analytical instrumentation

  • pH meter

  • Glass vials

  • Solvents of interest (e.g., purified water, buffered solutions at various pH levels, methanol, ethanol, etc.)

Method: Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired solvent in a glass vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in units such as mg/mL or mol/L.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate in thermostatic shaker A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility F->G G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis G Analyze by Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidation C->G D Photolysis D->G E Thermal Degradation E->G F Prepare Stock Solution F->A F->B F->C F->D F->E H Identify and Quantify Degradants G->H I Elucidate Degradation Pathways H->I G Drug Development Logical Pathway A Synthesis & Characterization B Solubility & Stability Assessment A->B C In Vitro Biological Screening B->C D Lead Optimization C->D E Preclinical Development D->E F Clinical Trials E->F

Understanding the Mechanism of Action for Thiazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and developmental agents. This technical guide provides an in-depth exploration of the primary mechanisms of action for thiazole-based compounds, with a particular focus on their role in oncology. We will dissect key signaling pathways, summarize quantitative activity data, and provide detailed experimental protocols essential for researchers, scientists, and drug development professionals.

Core Mechanisms of Action in Oncology

Thiazole derivatives have emerged as highly potent anticancer agents that act through diverse and specific mechanisms. Their effectiveness often stems from their ability to interact with critical biological targets that regulate cell proliferation, survival, and division.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, survival, and metabolism.[1][2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention.[3][4] Thiazole-based compounds have been developed as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[3]

By targeting the active sites of these enzymes, thiazole derivatives can block the downstream signaling that leads to unchecked cell proliferation and resistance to apoptosis.[1] Some compounds are designed as dual PI3K/mTOR inhibitors, which can prevent the feedback activation of AKT that sometimes occurs when only mTOR is inhibited.[3] The inhibition of this pathway is a central mechanism for many anticancer thiazoles.[3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival & Apoptosis Inhibition AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Thiazole Thiazole-Based Inhibitors Thiazole->PI3K | Thiazole->mTORC1 | Experimental_Workflow Start Cancer Cell Culture Treatment Treat with Thiazole Compound (Dose-Response) Start->Treatment MTT Cytotoxicity Assessment (MTT Assay) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 Value MTT->IC50 Mechanism Specific Mechanism Assay IC50->Mechanism Based on IC50 Flow Analyze via Flow Cytometry Apoptosis->Flow CellCycle->Flow Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Western Western Blot for Pathway Proteins (e.g., p-AKT) Mechanism->Western

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Neonicotinoids Using (5-Chlorothiazol-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of prominent neonicotinoid insecticides, Thiamethoxam and Clothianidin, utilizing the key intermediate (5-Chlorothiazol-2-YL)methanamine and its derivative, 2-chloro-5-(chloromethyl)thiazole. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Introduction

Neonicotinoids are a significant class of neuroactive insecticides that function by targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to nervous system hyperactivation and eventual paralysis and death.[1][2] Their high efficacy, systemic activity in plants, and relatively lower toxicity to mammals have contributed to their widespread use in agriculture.[3] A crucial building block for the synthesis of several second-generation neonicotinoids, particularly those in the thianicotinyl subclass, is this compound and its derivatives. This document outlines the synthetic pathways and detailed protocols for Thiamethoxam and Clothianidin, highlighting the role of this key thiazole intermediate.

Mechanism of Action: Neonicotinoid Interaction with nAChRs

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[2] By mimicking the action of the neurotransmitter acetylcholine (ACh), they bind to these receptors, which are ligand-gated ion channels.[1] This binding opens the ion channel, leading to an influx of cations and depolarization of the postsynaptic membrane. Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, causing a persistent activation of the receptors. This sustained stimulation leads to the hyperexcitation of the nervous system, resulting in the insect's paralysis and eventual death.[1] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their toxicological profile.[2]

Neonicotinoid Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca2+ Influx Hyperexcitation Nerve Hyper-excitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds (Agonist)

Mechanism of neonicotinoid action on nAChRs.

Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole

The precursor for many thianicotinyl neonicotinoids is 2-chloro-5-(chloromethyl)thiazole. While detailed protocols for the synthesis of this compound are less commonly published in the context of direct neonicotinoid synthesis, the following protocol describes the preparation of its derivative, 2-chloro-5-(chloromethyl)thiazole, from 2-chloro-allyl thioisocyanide.

Experimental Protocol: Preparation of 2-chloro-5-(chloromethyl)thiazole

This protocol is adapted from a patented industrial synthesis method.[4]

  • Reaction Setup: In a 500 L enamel reactor, mix 65 kg of 2-chloro-allyl thioisocyanide with 140 kg of carbon tetrachloride.

  • Reaction Execution: The subsequent steps involve a cyclization and chlorination process to form the thiazole ring.

  • Work-up and Purification: Following the reaction, 50 kg of water is added with stirring for 15 minutes. The mixture is allowed to stand for phase separation. The organic phase containing the product is separated, and the solvent is removed under vacuum. The residue is then distilled under high vacuum to yield 2-chloro-5-(chloromethyl)thiazole.

Quantitative Data: Synthesis of 2-chloro-5-(chloromethyl)thiazole
ParameterValueReference
Starting Material2-chloro-allyl thioisocyanide[4]
SolventCarbon Tetrachloride[4]
Product2-chloro-5-(chloromethyl)thiazole[4]
Yield84%[5]
Purity96%[5]

Application 1: Synthesis of Thiamethoxam

Thiamethoxam is a broad-spectrum, systemic insecticide. Its synthesis involves the reaction of 2-chloro-5-(chloromethyl)thiazole with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.

Thiamethoxam Synthesis Workflow reagent1 2-chloro-5-(chloromethyl)thiazole process Condensation Reaction reagent1->process reagent2 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine reagent2->process product Thiamethoxam process->product Yield: 82-94.2%

General workflow for the synthesis of Thiamethoxam.
Experimental Protocols for Thiamethoxam Synthesis

Below are variations of the synthetic protocol for Thiamethoxam, demonstrating different reaction conditions and reagents.

Protocol 1.A: Synthesis of Thiamethoxam using Potassium Carbonate and a Phase Transfer Catalyst [4][5]

  • Reaction Setup: In a 1000 L enamel reactor, add 350 kg of dimethylformamide (DMF). To this, add 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole.

  • Reaction Execution: Heat the mixture to approximately 65°C. Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate and 1 kg of triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst.

  • Work-up and Purification: After the reaction is complete, the crude product is isolated. Further purification can be achieved by recrystallization from methanol to yield pure Thiamethoxam crystals.[4]

Protocol 1.B: Synthesis of Thiamethoxam using N,N-diisopropylethylamine [6]

  • Reaction Setup: In a reaction vessel, add 32.6 g (0.2 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 34.6 g (0.2 mol) of 2-chloro-5-chloromethyl thiazole, and 26.0 g (0.2 mol) of N,N-diisopropylethylamine to a suitable amount of dimethyl carbonate.

  • Reaction Execution: Control the temperature at 40°C and maintain for 1 hour. Monitor the reaction progress by high-performance liquid chromatography (HPLC) until the content of 2-chloro-5-chloromethyl thiazole is less than 1.0%.

  • Work-up and Purification: After the reaction, introduce 2.4 g of ozone for decolorization. Add 25.2 g of water and cool the mixture to 5°C for crystallization. Filter the solid to obtain pure white Thiamethoxam.

Quantitative Data: Thiamethoxam Synthesis
ProtocolReactant 1Reactant 2SolventBase/CatalystTemp.TimeYieldPurityReference
1.A 2-chloro-5-(chloromethyl)thiazole3-methyl-N-nitro-1,3,5-oxadiazinan-4-imineDMFK₂CO₃ / TEBA65°C-High98%[4]
1.B 2-chloro-5-chloromethyl thiazole3-methyl-4-nitroimino perhydro-1,3,5-oxadiazineDimethyl CarbonateN,N-diisopropylethylamine40°C1 hr94.2%99.4%[6]
- 2-chloro-5-chloromethylthiazole3-methyl-4-nitroimino perhydro-1,3,5-oxadiazineDimethyl CarbonateK₂CO₃ / Tetramethylammonium hydroxide67°C50 min82%-[7]

Application 2: Synthesis of Clothianidin

Clothianidin is another widely used neonicotinoid insecticide. It can be synthesized from this compound or its derivative, 2-chloro-5-(chloromethyl)thiazole.

Clothianidin Synthesis Workflow cluster_0 Route A cluster_1 Route B reagent1a This compound process_a Condensation reagent1a->process_a reagent2a S-methyl-N-methyl-N'-nitroisothiourea reagent2a->process_a product Clothianidin process_a->product reagent1b 2-chloro-5-(chloromethyl)thiazole process_b Condensation & Hydrolysis reagent1b->process_b reagent2b 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine reagent2b->process_b process_b->product

Synthetic routes for Clothianidin.
Experimental Protocols for Clothianidin Synthesis

Protocol 2.A: Synthesis from this compound [8]

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of 0.48 g of 2-chloro-5-thiazolemethanamine (this compound) and 0.31 g of S-methyl-N-methyl-N'-nitroisothiourea in 3 ml of ethanol.

  • Reaction Execution: Heat the mixture under reflux for 6 hours.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using a solvent system of Chloroform/Methanol (20/1) to obtain Clothianidin as crystals.

Protocol 2.B: Synthesis from 2-chloro-5-(chloromethyl)thiazole [9]

  • Reaction Setup: In a 250ml four-necked flask, add 150 ml of DMF, 15.97 g (79 mmol) of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine, and 27.08 g (196 mmol) of potassium carbonate.

  • Reaction Execution: Control the temperature at 20-25°C and add a solution of 13.35 g (79 mmol) of 2-chloro-5-chloromethylthiazole in DMF dropwise over 30 minutes. After the addition, slowly raise the temperature to 40-50°C. Monitor the reaction by HPLC until the starting triazine is consumed.

  • Intermediate Isolation and Hydrolysis: The intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine, is formed. This intermediate is then hydrolyzed in diluted hydrochloric acid to yield Clothianidin.[9]

Quantitative Data: Clothianidin Synthesis
ProtocolReactant 1Reactant 2SolventBaseTemp.TimeYieldPurityReference
2.A This compoundS-methyl-N-methyl-N'-nitroisothioureaEthanol-Reflux6 hrs-Crystalline[8]
2.B 2-chloro-5-(chloromethyl)thiazole1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazineDMFK₂CO₃40-50°C-77% (overall)-[10]
- 2-chloro-5-chloromethylthiazole1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazineAq. tetra-alkyl ammonium hydroxideK₂CO₃-5 to 60°C-High-[11]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All chemical syntheses should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for (5-Chlorothiazol-2-YL)methanamine as a Research Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (5-Chlorothiazol-2-YL)methanamine as a chemical intermediate in research and development. The primary application highlighted is its use in amide bond formation, a crucial reaction in the synthesis of biologically active molecules.

Chemical Properties and Safety Information

This compound is a primary amine functionalized thiazole derivative. It is commonly available as its hydrochloride salt for improved stability and handling.

Chemical Structure:

  • IUPAC Name: (5-chloro-1,3-thiazol-2-yl)methanamine

  • CAS Number: 120740-08-1 (free base), 1187932-87-1 (hydrochloride salt)

  • Molecular Formula: C₄H₅ClN₂S[]

  • Molecular Weight: 148.61 g/mol (free base)[]

Physicochemical Properties: The hydrochloride salt is typically a solid with a melting point of around 121°C. It has slight solubility in chloroform and methanol.[]

Safety and Handling: this compound hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place, preferably in a refrigerator.[3]

Application in Amide Synthesis

This compound serves as a versatile building block for introducing the 5-chlorothiazol-2-ylmethyl moiety into molecules, most commonly through the formation of an amide linkage with a carboxylic acid. This is a key step in the synthesis of various compounds, including the anticoagulant drug Edoxaban.

The fundamental reaction involves the coupling of the primary amine of this compound with a carboxylic acid, typically facilitated by a coupling agent to form an amide bond.

Caption: General workflow for amide synthesis.

This protocol describes a general procedure for the synthesis of an amide derivative from this compound and a generic carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.0 eq.) in a minimal amount of DMF or DCM and add DIPEA (2.2 eq.) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

G A 1. Dissolve Carboxylic Acid, EDC, and HOBt in Anhydrous Solvent B 2. Stir for 30 min at RT (Pre-activation) A->B D 4. Add Amine Solution to the Activated Acid B->D C 3. Prepare Solution of this compound and DIPEA in a Separate Flask C->D E 5. Stir at RT for 12-24h (Monitor by TLC/LC-MS) D->E F 6. Work-up: - Dilute with Ethyl Acetate - Wash with NaHCO3, H2O, Brine E->F G 7. Dry Organic Layer and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for amide coupling.

The EDC/HOBt coupling reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then attacked by HOBt to form an active ester, which is less prone to racemization and side reactions. The primary amine of this compound then attacks the carbonyl of the HOBt-ester to form the stable amide bond.[5][6][7]

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt HOBt->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Amine This compound Amine->Amide_Product

Caption: EDC/HOBt amide coupling mechanism.

Quantitative Data

The following table summarizes representative yields for the acylation of 2-amino-5-chlorothiazole, a close structural analog of this compound. These values can serve as a benchmark for optimizing reactions with the target intermediate. The primary amine in this compound is expected to be more nucleophilic than the amino group directly attached to the aromatic thiazole ring, potentially leading to higher yields and faster reaction times under similar conditions.

Acylating AgentReaction ConditionsProductYield (%)Reference
Acetic AnhydrideN-Me morpholine, THF, 60 °C, 1.5 hN-(5-chlorothiazol-2-yl)acetamide65[5]
O-acetylsalicyloyl chlorideTHF, 20 °C2-((5-chlorothiazol-2-yl)carbamoyl)phenyl acetateNot specified[5]

Characterization Data

The resulting N-acylated products can be characterized using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The formation of the amide bond can be confirmed by the appearance of a new amide N-H proton signal, typically in the range of 6-9 ppm, which may be a broad singlet or a triplet depending on coupling to the adjacent methylene protons. The methylene protons adjacent to the nitrogen will also show a downfield shift. Due to restricted rotation around the amide C-N bond, some proton signals may appear as broad peaks or as two distinct sets of signals for the E/Z rotamers.[8][9][10]

    • ¹³C NMR: The formation of the amide is indicated by the appearance of a new carbonyl carbon signal in the range of 160-180 ppm.[11]

  • Mass Spectrometry: The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI) Mass Spectrometry.

  • Infrared (IR) Spectroscopy: The presence of the amide bond can be identified by characteristic stretches: N-H stretching (around 3300 cm⁻¹) and C=O stretching (the amide I band, around 1650 cm⁻¹).[8]

References

Application Notes and Protocols for (5-Chlorothiazol-2-YL)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Chlorothiazol-2-YL)methanamine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its 2-aminothiazole core is a privileged scaffold found in numerous biologically active compounds, including approved drugs and clinical candidates.[1] The presence of a chlorosubstituent at the 5-position of the thiazole ring and a reactive primary aminomethyl group at the 2-position makes it an ideal starting material for the synthesis of diverse compound libraries for drug discovery. This document provides an overview of its applications, particularly in the development of kinase inhibitors for oncology, along with detailed protocols for the synthesis and evaluation of its derivatives.

Application Notes

Kinase Inhibitors in Oncology

The 2-aminothiazole moiety is a well-established kinase inhibitor template.[1] Derivatives of this compound are promising candidates for the development of potent and selective inhibitors of various protein kinases implicated in cancer progression. Key kinase targets include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Raf kinases.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a transcriptional kinase that plays a crucial role in regulating gene expression, and its dysregulation is observed in various cancers.[2] Inhibitors of CDK9 can selectively target survival proteins in cancer cells and induce apoptosis. The this compound scaffold can be elaborated to interact with the ATP-binding pocket of CDK9.

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. The thiazole core can serve as a scaffold for developing type-II kinase inhibitors that bind to the inactive conformation of VEGFR-2.[3]

  • Raf Kinase Inhibition: The Raf family of kinases, particularly B-Raf, are central components of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, including melanoma.[5][6] The this compound core can be used to synthesize amide and urea derivatives that target the ATP-binding site of Raf kinases.[7]

Antimicrobial and Anti-inflammatory Agents

Beyond oncology, the 2-aminothiazole scaffold has been explored for other therapeutic areas. Derivatives have shown potential as antimicrobial and anti-inflammatory agents, suggesting that libraries based on this compound could yield novel leads in these fields.[8][9]

Quantitative Data Presentation

The following tables summarize the biological activity of representative thiazole derivatives, illustrating the potential of compounds derived from this compound.

Table 1: Kinase Inhibitory Activity of Representative Thiazole Derivatives

Compound ClassTarget KinaseIC50/Ki (nM)Reference
2-Anilino-4-(thiazol-5-yl)-pyrimidinesCDK9/CycT1Ki = 1-6[2]
2-Anilino-4-(thiazol-5-yl)-pyrimidinesCDK2/CycAKi = 1-6[2]
5-Benzylidene-2,4-thiazolidinedioneVEGFR-2IC50 = 500[10]
Benzothiazole Amides/UreasB-Raf(V600E)Potent Inhibition[5]
Benzothiazole Amides/UreasC-RafPotent Inhibition[5]
2-Aminothiazole DerivativesSrc/AblSub-nanomolar[1][11]

Table 2: Antiproliferative Activity of Representative Thiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamidesHeLa1.6[12]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsA5490.16[12]
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsHepG20.13[12]
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamideHeLa1.3

Experimental Protocols

Protocol 1: General Synthesis of N-((5-Chlorothiazol-2-YL)methyl) Amide Derivatives

This protocol describes a standard amide coupling reaction using this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL), add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of N-Aryl-N'-((5-Chlorothiazol-2-YL)methyl) Urea Derivatives

This protocol outlines the synthesis of urea derivatives from this compound and an aryl isocyanate.

Materials:

  • This compound

  • Aryl isocyanate of interest

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

Procedure:

  • Dissolve this compound (1.0 mmol) and TEA (1.2 mmol) in anhydrous THF (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the aryl isocyanate (1.1 mmol) in anhydrous THF (5 mL) dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether or a mixture of diethyl ether and hexane to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired urea derivative.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK9/CycT1)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human CDK9/CycT1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide derived from the C-terminal domain of RNA polymerase II)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound solution to the kinase buffer.

  • Add the CDK9/CycT1 enzyme and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_screening Biological Evaluation start This compound reaction Amide / Urea Formation start->reaction reagents Carboxylic Acid / Isocyanate Coupling Reagents reagents->reaction purification Purification (Chromatography / Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Compound Library characterization->library kinase_assay In Vitro Kinase Assay (e.g., CDK9, VEGFR-2, B-Raf) library->kinase_assay cell_assay Antiproliferative Assay (Cancer Cell Lines) library->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar CDK9_Pathway cluster_promoter Promoter Region CDK9 CDK9 / Cyclin T1 (P-TEFb) PolII RNA Polymerase II (Pol II) CDK9->PolII Phosphorylates Ser2 DSIF_NELF DSIF / NELF CDK9->DSIF_NELF Phosphorylates PolII->DSIF_NELF Pause Transcription Transcriptional Elongation (Pro-survival Genes) DSIF_NELF->Transcription Release Inhibitor Thiazole-based Inhibitor Inhibitor->CDK9 VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Proliferation Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->VEGFR2 BRaf_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Inhibitor Thiazole-based Inhibitor Inhibitor->BRaf

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent development of new and effective antimicrobial drugs.[1] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The thiazole ring is a key structural motif in many clinically used drugs and serves as a valuable scaffold in medicinal chemistry.[4][5] (5-Chlorothiazol-2-YL)methanamine is a commercially available building block that provides a strategic starting point for the synthesis of a diverse library of novel thiazole derivatives for antimicrobial drug discovery.[6] These application notes provide a guide for researchers on utilizing this scaffold to develop new antimicrobial agents, including synthetic strategies, screening protocols, and potential mechanisms of action.

Key Applications

  • Scaffold for Novel Antimicrobial Synthesis: this compound can be readily modified at the primary amine group to generate a wide array of derivatives, such as amides, sulfonamides, and Schiff bases, enabling the exploration of structure-activity relationships (SAR).

  • Development of Agents against Resistant Pathogens: Thiazole-based compounds have shown activity against multidrug-resistant bacterial strains, suggesting that derivatives of this compound could be developed to combat challenging infections.[7]

  • Investigation of Novel Mechanisms of Action: Thiazole derivatives have been shown to inhibit various microbial targets, including DNA gyrase, topoisomerase IV, and lanosterol 14α-demethylase.[3][8][9] New derivatives can be screened to identify compounds with novel mechanisms of action to overcome existing resistance.

Data on Antimicrobial Activity of Thiazole Derivatives

The following tables summarize representative quantitative data on the antimicrobial activity of various thiazole derivatives from published literature. This data illustrates the potential of the thiazole scaffold and can serve as a benchmark for newly synthesized compounds derived from this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound IDDerivative TypeS. aureus (μM)B. subtilis (μM)E. coli (μM)Reference
43a Thiazole-2-amine derivative16.1-16.1[10]
43c Thiazole-2-amine derivative-28.8-[10]
Compound 3 Heteroaryl thiazole230-700*--[8]
Compound 7 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one43.3-86.7**--[7]
Compound 12 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one67.5-135.1***--[7]

*MIC reported in mg/mL and converted for this table; range represents activity against different strains. **Activity against various bacterial strains. ***Activity against resistant bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains

Compound IDDerivative TypeC. albicans (μM)A. niger (μM)Reference
43b Thiazole-2-amine derivative16.2-[10]
43d Thiazole-2-amine derivative15.3-[10]
Compound 9 Heteroaryl thiazole60-230*-[8]
Compound 10 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one--[7]

*MIC reported in mg/mL and converted for this table; range represents activity against different strains.

Experimental Protocols

Protocol 1: General Synthesis of Novel Thiazole Derivatives

This protocol describes a general method for synthesizing amide derivatives from this compound. This approach can be adapted for the synthesis of other derivatives by using different electrophilic reagents.

Synthesis_Workflow A This compound (Starting Material) C Coupling Reaction (e.g., EDC/HOBt or Schotten-Baumann) A->C B Carboxylic Acid / Acyl Chloride (Electrophile) B->C D Purification (e.g., Column Chromatography) C->D Crude Product E Characterization (NMR, Mass Spectrometry) D->E Purified Product F Novel Thiazole Derivative (Final Product) E->F Characterized Product

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized thiazole derivatives

  • Microbial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in CAMHB to achieve a range of desired concentrations. Also, prepare wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Potential Mechanism of Action: Inhibition of Bacterial Enzymes

Many antimicrobial agents function by inhibiting essential bacterial enzymes. Thiazole derivatives have been reported to target enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair in bacteria. [3]The diagram below illustrates this inhibitory mechanism.

Signaling Pathway for Enzyme Inhibition

Enzyme_Inhibition_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Replication DNA Replication & Repair DNA_Gyrase->Replication catalyzes Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to DNA Bacterial DNA DNA->DNA_Gyrase Replication->DNA Thiazole Thiazole Derivative Thiazole->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase/topoisomerase IV by thiazole derivatives.

This compound represents a versatile and promising starting scaffold for the development of novel antimicrobial agents. The protocols and data presented here provide a framework for the synthesis, screening, and preliminary mechanism-of-action studies of new thiazole derivatives. By leveraging the established antimicrobial potential of the thiazole nucleus, researchers can contribute to the critical effort of discovering next-generation drugs to combat the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for Utilizing (5-Chlorothiazol-2-YL)methanamine in Pesticide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Chlorothiazol-2-YL)methanamine as a pivotal intermediate in the development of novel pesticides. The information presented herein, including detailed experimental protocols and quantitative data, is intended to facilitate further research and innovation in the field of crop protection.

Application Notes

This compound is a key building block in the synthesis of a range of biologically active molecules, most notably the second-generation neonicotinoid insecticide, thiamethoxam. The thiazole moiety is a critical pharmacophore in many pesticides, conferring a broad spectrum of activity including insecticidal, nematicidal, fungicidal, and herbicidal properties.

The primary application of this compound lies in its role as a precursor to potent insecticides that target the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This mode of action leads to rapid nerve excitation, paralysis, and eventual death of the target pest. The versatility of the thiazole ring allows for extensive chemical modification, enabling the development of derivatives with tailored efficacy, selectivity, and environmental profiles.

Research into derivatives of this compound has also shown promise in developing novel nematicides. Certain thiazole-containing compounds have demonstrated significant mortality rates against destructive plant-parasitic nematodes, offering a potential avenue for managing nematode infestations in various crops.

Furthermore, the thiazole scaffold is present in numerous antifungal agents. While direct antifungal applications of this compound are not extensively documented, its derivatives represent a promising area for the discovery of new fungicides. The exploration of this compound and its analogues is a vibrant area of pesticide research, aiming to address the ongoing challenges of pest resistance and the need for more sustainable agricultural practices.

Data Presentation

The following tables summarize the quantitative data on the efficacy of various thiazole derivatives in pesticide applications.

Table 1: Insecticidal Activity of Thiazole Derivatives

Compound IDTarget PestBioassay MethodLC50 (mg/L)Reference
7g Plutella xylostella (Diamondback Moth)Leaf-dip5.32[1]
Spodoptera exigua (Beet Armyworm)Leaf-dip6.75[1]
Spodoptera frugiperda (Fall Armyworm)Leaf-dip7.64[1]
Compound 3 Saissetia oleae (Olive Scale) - NymphsNot Specified0.502[2]
Saissetia oleae (Olive Scale) - Adult FemalesNot Specified1.009[2]

Table 2: Nematicidal Activity of Thiazole Derivatives

Compound IDTarget NematodeConcentration (mg/L)Mortality (%)Reference
7e Bursaphelenchus xylophilus (Pinewood Nematode)40>90[3][4]
10a Bursaphelenchus xylophilus (Pinewood Nematode)40>90[3][4]
10e Bursaphelenchus xylophilus (Pinewood Nematode)40>90[3][4]

Table 3: Antifungal Activity of Thiazole Derivatives

Compound IDTarget FungusEC50 (µg/mL)Reference
3l Botryosphaeria dothidea0.59[5]
Gibberella sanbinetti0.69[5]
18f Sclerotinia sclerotiorum0.95[6]
4f Sclerotinia sclerotiorum0.98[6]

Experimental Protocols

Protocol 1: Synthesis of Thiamethoxam from this compound

This protocol is adapted from patent literature and outlines the synthesis of the neonicotinoid insecticide thiamethoxam.

Materials:

  • This compound (also referred to as 2-chloro-5-chloromethyl thiazole)

  • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

  • Dimethyl carbonate

  • N,N-diisopropylethylamine (DIPEA)

  • Ozone (for decolorization, optional)

  • Water

  • Reaction vessel with stirring and temperature control

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • To a reaction vessel, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.2 mol), this compound (0.2 mol), and N,N-diisopropylethylamine (0.2 mol) to dimethyl carbonate (100 g) as the reaction solvent.

  • Maintain the reaction temperature at 30-50°C and stir the mixture.

  • Monitor the progress of the condensation reaction by HPLC until the content of this compound is less than 1.0%. This typically takes around 1 hour.

  • (Optional Decolorization) Once the reaction is complete, introduce ozone into the reaction mixture to decolorize it. The mass ratio of ozone to this compound is typically 0.05-0.1:1.

  • After decolorization (or directly after the reaction is complete), add water to the reaction mixture.

  • Cool the mixture to 0-10°C to induce crystallization of the thiamethoxam product.

  • Filter the crude product and wash it with water.

  • Dry the purified white solid product under vacuum. The expected yield is typically high, around 90-95%, with a purity of >99% as determined by HPLC.

Protocol 2: General Procedure for Evaluating Insecticidal Activity (Leaf-Dip Bioassay)

This protocol provides a general method for assessing the insecticidal activity of compounds derived from this compound against lepidopteran pests.

Materials:

  • Test compounds

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Distilled water

  • Cabbage or other suitable host plant leaves

  • Third-instar larvae of the target insect pest (e.g., Plutella xylostella)

  • Petri dishes

  • Filter paper

  • Forceps

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone).

  • Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A negative control containing only the solvent and surfactant in water should also be prepared.

  • Cut fresh host plant leaves into discs of a uniform size.

  • Using forceps, dip each leaf disc into a test solution for 10-20 seconds, ensuring complete coverage.

  • Allow the treated leaf discs to air-dry on a clean surface.

  • Place a piece of moistened filter paper in the bottom of each Petri dish.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a set number of third-instar larvae (e.g., 10-20) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality rate using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100.

  • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis of the dose-response data.

Mandatory Visualizations

Signaling_Pathway cluster_synapse Insect Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Neonicotinoid Thiamethoxam (derived from 5-Chlorothiazol-2-YL)methanamine) Neonicotinoid->nAChR Irreversibly Binds & Continuously Activates nAChR->Postsynaptic_Neuron Causes Depolarization (Nerve Impulse) Overstimulation Continuous Nerve Firing & Overstimulation nAChR->Overstimulation Leads to AChE->ACh Deactivates AChE->Neonicotinoid Cannot Deactivate Paralysis_Death Paralysis & Death of Insect Overstimulation->Paralysis_Death Results in

Caption: Mechanism of action of thiamethoxam on insect nicotinic acetylcholine receptors.

Experimental_Workflow cluster_synthesis Synthesis of Thiamethoxam Start Reactants: This compound 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine Solvent & Base Reaction Condensation Reaction (30-50°C) Start->Reaction Monitoring HPLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Decolorization Ozone Treatment (Optional) Monitoring->Decolorization Reaction Complete Crystallization Water Addition & Cooling (0-10°C) Decolorization->Crystallization Purification Filtration, Washing, & Drying Crystallization->Purification Product Pure Thiamethoxam Purification->Product

Caption: Workflow for the synthesis of thiamethoxam.

Logical_Relationship cluster_derivatives Chemical Modifications cluster_applications Pesticidal Applications Precursor This compound Neonicotinoids Neonicotinoids (e.g., Thiamethoxam) Precursor->Neonicotinoids Leads to Novel_Nematicides Novel Nematicidal Compounds Precursor->Novel_Nematicides Leads to Novel_Fungicides Novel Fungicidal Compounds Precursor->Novel_Fungicides Leads to Insect_Control Insect Pest Control Neonicotinoids->Insect_Control Nematode_Control Nematode Management Novel_Nematicides->Nematode_Control Fungal_Disease_Control Fungal Disease Management Novel_Fungicides->Fungal_Disease_Control

Caption: Relationship between the precursor and its pesticidal applications.

References

Experimental design for evaluating the efficacy of new thiazole-based pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Evaluating the Efficacy of New Thiazole-Based Pesticides

Introduction

Thiazole and its derivatives are versatile heterocyclic compounds that form the structural core of numerous agrochemicals, including insecticides, fungicides, and herbicides.[1][2] Thiazole-based insecticides, such as the neonicotinoids Thiamethoxam and Clothianidin, are widely used in crop protection due to their high efficacy against a broad spectrum of sucking and chewing insects.[2][3] The development of novel thiazole pesticides is crucial for managing pest resistance and improving environmental safety profiles.[4]

These application notes provide a comprehensive framework for the experimental design and evaluation of new thiazole-based pesticide candidates. The protocols outlined below cover primary insecticidal activity screening, secondary phytotoxicity assessment on non-target plants, and preliminary mechanism of action studies. Rigorous and standardized evaluation is essential to generate reliable data for regulatory approval and commercialization.[5]

Overall Experimental Workflow

The evaluation of a new pesticide candidate follows a phased approach, progressing from controlled laboratory assays to more complex field trials. This workflow ensures that only the most promising and safest compounds advance, saving time and resources.

G cluster_0 Phase 1: Laboratory Screening cluster_1 Phase 2: Secondary Evaluation cluster_2 Phase 3: Field Trials Compound New Thiazole Compound Bioassay Primary Insecticidal Bioassays (Protocol 1) Compound->Bioassay Phyto Phytotoxicity Screening (Protocol 2) Bioassay->Phyto MoA Mechanism of Action Studies (Protocol 3) Phyto->MoA Data1 Data Analysis: LC50/EC50, Injury % MoA->Data1 Greenhouse Greenhouse/ Small-Scale Trials Data1->Greenhouse NonTarget Non-Target Organism Safety Testing Greenhouse->NonTarget Data2 Efficacy & Safety Validation NonTarget->Data2 Field Large-Scale Field Trials Data2->Field Reg Regulatory Submission Field->Reg G cluster_0 Phytotoxicity Testing Workflow start Select Plant Species (Monocot & Dicot) prep Prepare Test Concentrations (Including 10x Max Rate) start->prep treat Apply Compound (Foliar Spray) prep->treat observe Incubate & Observe (7-14 days) treat->observe measure Measure Endpoints: - Germination % - Root/Shoot Length - Biomass - Visual Injury Score observe->measure analyze Statistical Analysis (Compare to Control) measure->analyze G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates Thiazole Thiazole Pesticide Thiazole->nAChR Binds Irreversibly (Agonist) IonChannel Na+ Ion Channel (Open) nAChR->IonChannel Opens Depol Membrane Depolarization IonChannel->Depol Na+ Influx Signal Continuous Nerve Firing Depol->Signal Paralysis Paralysis & Death Signal->Paralysis

References

The Pivotal Role of a Thiazole Moiety in the Synthesis of Thiamethoxam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of thiamethoxam, a second-generation neonicotinoid insecticide. The focus is on the crucial role of the thiazole-containing precursor, clarifying its chemical identity and outlining the primary synthetic route. This information is intended to guide researchers in the lab-scale synthesis and process optimization for thiamethoxam and related compounds.

Introduction: Clarifying the Key Thiazole Intermediate

The synthesis of thiamethoxam predominantly involves the condensation of two key intermediates: 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and a chlorosubstituted thiazole derivative. While the initial query referred to (5-Chlorothiazol-2-YL)methanamine, extensive literature review reveals that the primary building block used in the most common and industrially significant synthesis pathway is 2-chloro-5-chloromethylthiazole (CCMT).

It is important to note that (2-Chlorothiazol-5-yl)methanamine is recognized as a metabolite of thiamethoxam. Another related compound, (2-Chlorothiazol-5-Yl)-N-Methylmethanamine, has been cited as a key intermediate in the synthesis of neonicotinoids, suggesting its potential use in alternative synthetic strategies. However, the focus of these application notes will be on the well-established and widely documented role of 2-chloro-5-chloromethylthiazole in the main synthetic pathway.

Thiamethoxam is a broad-spectrum, systemic insecticide effective against a wide range of sucking and chewing insects.[1] Its synthesis is a topic of significant interest in agrochemical research and development.

The Primary Synthesis Pathway of Thiamethoxam

The most widely adopted method for synthesizing thiamethoxam is the condensation reaction between 2-chloro-5-chloromethylthiazole and 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.[2][3] This reaction is typically carried out in the presence of a base and a solvent, and often utilizes a phase transfer catalyst to improve reaction efficiency.

The overall reaction can be summarized as follows:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 2-chloro-5-chloromethylthiazole P Thiamethoxam R1->P + R2 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine R2->P C Base (e.g., K2CO3) Solvent (e.g., DMF, Dimethyl Carbonate) Phase Transfer Catalyst (optional)

Caption: General reaction scheme for the synthesis of thiamethoxam.

Quantitative Data from Synthesis Protocols

The yield and purity of thiamethoxam are highly dependent on the specific reaction conditions, including the choice of solvent, base, catalyst, and reaction temperature. The following table summarizes quantitative data from various reported synthesis protocols.

Solvent Base Catalyst Temperature (°C) Yield (%) Purity (%) Reference
Dimethylformamide (DMF)Potassium CarbonateTriethyl Benzyl Ammonium Chloride (TEBA)60-70--Patent WO2015180585A1
Dimethyl CarbonateN,N-diisopropylethylamineOzone (for decolorizing)30-5091.3 - 94.398.5 - 99.5Patent CN110092783B
Dimethyl CarbonatePotassium CarbonateTetramethylammonium hydroxide60-7078 - 80-Patent CN108164522B
Dimethylformamide (DMF)Potassium Carbonate--71-Z. Naturforsch. 61b, 353 – 359 (2006)

Experimental Protocols

Below are detailed experimental protocols derived from published literature for the synthesis of thiamethoxam.

Protocol 1: Synthesis using Dimethyl Carbonate and N,N-diisopropylethylamine

This protocol is adapted from patent CN110092783B and is noted for its high yield and purity.

Materials:

  • 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine

  • 2-chloro-5-chloromethyl thiazole

  • Dimethyl carbonate (reaction solvent)

  • N,N-diisopropylethylamine (acid-binding agent)

  • Ozone (for decolorizing)

  • Water

Procedure:

  • To a reaction vessel, add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (0.2 mol), 2-chloro-5-chloromethyl thiazole (0.2 mol), N,N-diisopropylethylamine (0.2 mol), and 100 g of dimethyl carbonate.

  • Control the reaction temperature at 40°C and maintain for 1 hour.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the content of 2-chloro-5-chloromethyl thiazole is less than 1.0%.

  • Once the reaction is complete, introduce ozone (2.4 g) directly into the reaction mixture for decolorization.

  • Add water (36 g) to the reaction mixture.

  • Cool the mixture to 5°C to induce crystallization.

  • Filter the resulting solid, which is the pure white thiamethoxam raw drug.

  • Dry the product.

Protocol 2: Synthesis using Dimethylformamide and Potassium Carbonate

This protocol is based on the general method described in various patents and publications.

Materials:

  • 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine

  • 2-chloro-5-chloromethyl thiazole

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Triethyl benzyl ammonium chloride (TEBA) (optional phase transfer catalyst)

Procedure:

  • In a suitable reactor, dissolve 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine and 2-chloro-5-chloromethyl thiazole in DMF.

  • Add potassium carbonate to the mixture. If using, also add the phase transfer catalyst (TEBA).

  • Heat the reaction mixture to a temperature in the range of 60-70°C.

  • Maintain the temperature and stir the mixture for a sufficient time to ensure the reaction goes to completion. Reaction progress can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent.

  • The organic layer is then concentrated, and the crude thiamethoxam can be purified by crystallization from a suitable solvent like methanol.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of thiamethoxam.

G A Reactant Mixing (Thiazole derivative, Oxadiazinane derivative, Solvent, Base) B Condensation Reaction (Heating and Stirring) A->B C Reaction Monitoring (e.g., HPLC) B->C D Work-up (e.g., Quenching with water, Extraction) C->D Reaction Complete E Purification (e.g., Crystallization) D->E F Drying E->F G Final Product: Thiamethoxam F->G

Caption: A generalized experimental workflow for thiamethoxam synthesis.

Mode of Action: A Note on Signaling Pathways

Thiamethoxam, like other neonicotinoids, acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to the continuous stimulation of nerve cells, resulting in paralysis and eventual death of the insect. The synthesis of thiamethoxam is therefore a critical step in the production of this potent neurotoxin for pest control.

G cluster_synapse Insect Synapse cluster_effect Physiological Effect A Thiamethoxam B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to C Postsynaptic Neuron B->C Activates D Continuous Nerve Stimulation C->D E Paralysis and Death D->E

Caption: Simplified signaling pathway of thiamethoxam's mode of action.

Conclusion

The synthesis of thiamethoxam is a well-established process in the agrochemical industry, with 2-chloro-5-chloromethylthiazole serving as the key thiazole-containing intermediate. By understanding the reaction mechanism, optimizing reaction conditions, and employing robust purification techniques, researchers can efficiently synthesize this important insecticide for further study and development. The provided protocols and data serve as a valuable resource for professionals in the field of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Optimizing reaction yield for (5-Chlorothiazol-2-YL)methanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Chlorothiazol-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole (CCMT) : This is typically achieved through the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by a chlorination-cyclization reaction.

  • Amination of CCMT : The chloromethyl group of CCMT is then converted to an aminomethyl group. The two primary methods for this transformation are:

    • Direct Amination: Reaction of CCMT with ammonia.

    • Gabriel Synthesis: A two-step process involving the reaction of CCMT with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Q2: What are the critical parameters to control during the synthesis of CCMT?

A2: The synthesis of CCMT involves several critical steps where precise control is necessary to ensure high yield and purity:

  • Temperature: The initial reaction of 2,3-dichloropropene and sodium thiocyanate, as well as the subsequent isomerization and chlorination steps, are temperature-sensitive. Exceeding the optimal temperature ranges can lead to the formation of byproducts.

  • Purity of Starting Materials: The purity of 2,3-dichloropropene is crucial, as impurities can lead to undesired side reactions.

  • Chlorinating Agent: The choice and amount of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) can significantly impact the reaction's efficiency and selectivity.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves the following steps:

  • Extraction: After the reaction is complete, the product is usually extracted from the reaction mixture using an appropriate organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities and salts.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation or Crystallization: The crude product can be further purified by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing it.

Troubleshooting Guides

Issue 1: Low Yield of 2-chloro-5-(chloromethyl)thiazole (CCMT)
Potential Cause Troubleshooting Steps
Incomplete reaction of 2,3-dichloropropene and sodium thiocyanate. - Ensure the reaction is carried out at the optimal temperature (typically around 80°C for the initial reaction and 120°C for isomerization).- Use a phase transfer catalyst (e.g., tetrabutylammonium bromide) to improve the reaction rate.
Side reactions during chlorination. - Control the temperature of the chlorination reaction carefully (often kept below 40°C).- Use a stoichiometric amount of the chlorinating agent; an excess can lead to over-chlorination.
Loss of product during workup. - Ensure complete extraction of the product from the aqueous layer.- Avoid high temperatures during solvent removal to prevent product decomposition.
Issue 2: Low Yield of this compound during Amination
Potential Cause Troubleshooting Steps
Incomplete reaction of CCMT. Direct Amination: - Use a sufficient excess of ammonia.- Ensure the reaction is carried out under appropriate pressure and temperature to maintain ammonia in the liquid phase.Gabriel Synthesis: - Ensure complete formation of the potassium phthalimide salt before adding CCMT.- Use an appropriate solvent (e.g., DMF) to ensure the solubility of reactants.
Formation of side products. Direct Amination: - Over-alkylation can occur, leading to the formation of secondary and tertiary amines. Use a large excess of ammonia to favor the formation of the primary amine.Gabriel Synthesis: - Incomplete deprotection of the phthalimide can be an issue. Ensure sufficient reaction time and an adequate amount of hydrazine for the hydrazinolysis step.
Decomposition of the product. - The aminomethylthiazole product can be sensitive to high temperatures. Purify under vacuum at the lowest possible temperature.
Issue 3: Presence of Impurities in the Final Product
Potential Impurity Identification Removal
Unreacted 2-chloro-5-(chloromethyl)thiazole (CCMT) Can be detected by GC-MS or TLC.Careful vacuum distillation or conversion of the desired amine to its hydrochloride salt and recrystallization can separate it from the less basic CCMT.
Over-alkylation products (di- and tri-substituted amines) Can be identified by GC-MS and NMR spectroscopy.Column chromatography can be used to separate the primary amine from the less polar secondary and tertiary amines.
Phthalhydrazide (from Gabriel synthesis) A solid byproduct that is often insoluble in the reaction solvent.Can be removed by filtration.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)thiazole (CCMT)

This protocol is based on a one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate.

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium thiocyanate (1.23 mol), tetrabutylammonium bromide (0.025 mol), and toluene (200 mL).

  • Addition of 2,3-dichloropropene: While stirring, slowly add 2,3-dichloropropene (0.97 mol) to the mixture.

  • Substitution and Isomerization: Heat the mixture to 80°C and reflux for 4 hours. After this period, increase the temperature to 120°C and maintain for an additional 3 hours to facilitate isomerization.

  • Chlorination: Cool the reaction mixture and then add a chlorinating agent such as sulfuryl chloride (1.0 mol) dropwise while maintaining the temperature below 40°C.

  • Workup: After the reaction is complete (monitored by TLC or GC), wash the reaction mixture with water and then with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure CCMT.

Protocol 2: Synthesis of this compound via Direct Amination
  • Reaction Setup: Place a solution of 2-chloro-5-(chloromethyl)thiazole (1 mol) in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • Amination: Cool the reactor and add a large excess of liquid ammonia (e.g., 10-20 equivalents).

  • Reaction: Seal the reactor and heat it to a temperature between 50-100°C. The reaction progress can be monitored by TLC or GC.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Visualizations

Synthetic Pathway for this compound

Synthetic_Pathway cluster_step1 Step 1: CCMT Synthesis cluster_step2 Step 2: Amination 2,3-Dichloropropene 2,3-Dichloropropene CCMT 2-chloro-5-(chloromethyl)thiazole 2,3-Dichloropropene->CCMT 1. NaSCN, Toluene, 80-120°C 2. Chlorinating Agent NaSCN NaSCN NaSCN->CCMT Final_Product This compound CCMT->Final_Product Direct Amination Ammonia Ammonia Ammonia->Final_Product

Caption: A simplified reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Amination Yield

Troubleshooting_Workflow cluster_ccmt CCMT Issues cluster_conditions Reaction Condition Issues cluster_side_products Side Product Issues Start Low Yield of Amination Check_CCMT Check Purity and Integrity of CCMT Start->Check_CCMT Check_Reaction_Conditions Review Amination Reaction Conditions Start->Check_Reaction_Conditions Analyze_Side_Products Analyze Crude Product for Side Products Start->Analyze_Side_Products CCMT_Impure CCMT is Impure Check_CCMT->CCMT_Impure Temp_Pressure Incorrect Temp/ Pressure? Check_Reaction_Conditions->Temp_Pressure Ammonia_Excess Insufficient Ammonia? Check_Reaction_Conditions->Ammonia_Excess Over_Alkylation Over-alkylation Detected? Analyze_Side_Products->Over_Alkylation Other_Side_Products Other Side Products? Analyze_Side_Products->Other_Side_Products Purify_CCMT Re-purify CCMT (Distillation) CCMT_Impure->Purify_CCMT Yes Adjust_Conditions Adjust Temp/ Pressure Temp_Pressure->Adjust_Conditions Yes Increase_Ammonia Increase Excess of Ammonia Ammonia_Excess->Increase_Ammonia Yes Optimize_Stoichiometry Increase Ammonia Excess Significantly Over_Alkylation->Optimize_Stoichiometry Yes Purification_Strategy Develop New Purification Strategy Other_Side_Products->Purification_Strategy Yes

Caption: A logical workflow for troubleshooting low yields in the amination step.

Technical Support Center: Purification of (5-Chlorothiazol-2-YL)methanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chlorothiazol-2-YL)methanamine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Issue 1: Low yield after aqueous workup.

  • Question: I am experiencing a significant loss of my amine product in the organic layer after performing an acid-base extraction. What could be the cause?

  • Answer: This issue often arises from incomplete protonation of the amine or back-extraction into the organic layer. Here are a few things to check:

    • Insufficient Acid: Ensure you are using a sufficient excess of acid (e.g., 1M HCl) to fully protonate the amine and transfer it to the aqueous layer. Monitor the pH of the aqueous layer to ensure it is acidic (pH 1-2).

    • Improper Mixing: Thoroughly mix the organic and aqueous layers to ensure complete extraction. Gentle inversions are recommended to avoid emulsion formation.

    • Premature Back-Extraction: Before basifying the aqueous layer to recover your amine, wash it with a fresh portion of an organic solvent (like dichloromethane or ethyl acetate) to remove any neutral impurities that may have carried over.

    • Incomplete Back-Extraction: When recovering the free amine, ensure the aqueous layer is sufficiently basic (pH 12-14) before extracting with an organic solvent. Perform multiple extractions with fresh solvent to maximize recovery.

Issue 2: Presence of unreacted starting materials in the purified product.

  • Question: My final product is contaminated with unreacted α-haloketone or thiourea derivatives. How can I remove these?

  • Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification. Consider the following:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion before starting the workup.

    • Selective Extraction: Unreacted α-haloketones are neutral and will remain in the organic layer during an acid wash. Thiourea and its derivatives can sometimes be removed with aqueous washes.

    • Chromatography: Column chromatography is highly effective for separating the desired amine from non-basic starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate, often with a small amount of a basic modifier like triethylamine, can be effective.[1]

Issue 3: Oiling out during recrystallization.

  • Question: My compound oils out instead of crystallizing when I try to recrystallize it. What should I do?

  • Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but too soluble to crystallize. Here are some solutions:

    • Solvent Selection: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Try a different solvent or a solvent mixture. For chloro-thiazole derivatives, consider solvent systems like ethanol/water, hexane/acetone, or hexane/ethyl acetate.

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

    • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

    • Lower Concentration: The solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

Issue 4: Broad peaks and poor separation during column chromatography.

  • Question: I am getting broad, tailing peaks for my aminothiazole derivative during silica gel column chromatography. How can I improve the separation?

  • Answer: Basic compounds like amines often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. To mitigate this:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.

    • Use a Different Stationary Phase: Consider using an alternative stationary phase, such as alumina (basic or neutral) or a commercially available amine-functionalized silica gel.

    • Reversed-Phase Chromatography: For more polar amine derivatives, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, can be a good alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound and its derivatives?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone and thiourea or its derivatives.

  • Side-Products: The Hantzsch thiazole synthesis can sometimes yield byproducts. For instance, self-condensation of the α-haloketone can occur.

  • Over-alkylation Products: If the amine product is further alkylated under the reaction conditions.

  • Hydrolysis Products: The chlorothiazole ring can be susceptible to hydrolysis under certain conditions.

Q2: What is the best general approach for purifying a crude reaction mixture containing this compound?

A2: A typical and effective purification workflow is as follows:

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Start->Workup Dry Dry Organic Extract (e.g., Na2SO4, MgSO4) Workup->Dry Isolate aqueous layer, basify, and extract Concentrate Concentrate in vacuo Dry->Concentrate Analysis Analyze Crude Product (TLC, LC-MS, NMR) Concentrate->Analysis Purification Purification Method Analysis->Purification Recrystallization Recrystallization Purification->Recrystallization If solid & relatively pure Chromatography Column Chromatography Purification->Chromatography If liquid or mixture Final Pure Product Recrystallization->Final Chromatography->Final

Caption: General purification workflow for this compound.

Q3: Can I use recrystallization for purifying my this compound derivative?

A3: Yes, recrystallization can be a very effective method if your compound is a solid and the impurities have different solubility profiles. The key is to find a suitable solvent or solvent system.

Table 1: Common Recrystallization Solvents

Solvent/Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar78-100Good for moderately polar compounds. The ratio can be adjusted.
Hexane/Ethyl AcetateNon-polar/Polar69/77A versatile system for a wide range of polarities.
Hexane/AcetoneNon-polar/Polar69/56Similar to hexane/ethyl acetate, but acetone is more polar.
TolueneNon-polar111Good for less polar compounds, higher boiling point allows for dissolving less soluble compounds.
IsopropanolPolar82A common alternative to ethanol.

Q4: What are the key parameters to consider for developing an HPLC purification method for these compounds?

A4: For High-Performance Liquid Chromatography (HPLC) purification, consider the following:

  • Column Chemistry: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Mobile Phase Additives: Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase will protonate the amine, leading to sharper peaks and better retention on a reversed-phase column.

  • Detection: UV detection is suitable as the thiazole ring is a chromophore. Select a wavelength where your compound has strong absorbance.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The protonated amine will be in the aqueous (top) layer.

  • Drain the organic layer.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M sodium hydroxide) with stirring until the solution is strongly basic (pH > 12).

  • Extract the free amine from the basified aqueous layer with several portions of fresh organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.[2][3]

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Carefully add the dried, adsorbed sample to the top of the packed column.

  • Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

ChromatographyTroubleshooting Problem Poor Separation or Tailing Peaks in Column Chromatography Cause1 Strong Interaction with Silica (Acid-Base Interaction) Problem->Cause1 Cause2 Inappropriate Mobile Phase Polarity Problem->Cause2 Solution1a Add Basic Modifier (e.g., Triethylamine) Cause1->Solution1a Solution1b Use Amine-Functionalized Silica Cause1->Solution1b Solution1c Switch to Alumina Cause1->Solution1c Solution2a Optimize Solvent Gradient Cause2->Solution2a Solution2b Consider Reversed-Phase HPLC Cause2->Solution2b

Caption: Troubleshooting logic for column chromatography issues.

References

Common impurities in (5-Chlorothiazol-2-YL)methanamine synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (5-Chlorothiazol-2-YL)methanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via the reaction of 2-chloro-5-(chloromethyl)thiazole with an amine source (e.g., ammonia, hexamethylenetetramine, or a Gabriel reagent), is often accompanied by the formation of several key impurities. Identifying these impurities is the first step in troubleshooting a reaction that is not meeting purity specifications.

The most prevalent impurities include:

  • Unreacted Starting Material: 2-chloro-5-(chloromethyl)thiazole.

  • Over-alkylation Byproduct: Bis((5-chlorothiazol-2-yl)methyl)amine, formed when the product amine reacts with another molecule of the starting material.

  • Hydrolysis Product: (2-chloro-thiazol-5-yl)methanol, which can arise if water is present in the reaction mixture, leading to the hydrolysis of the chloromethyl group of the starting material.[1]

  • Phthalimide-related byproducts: If using the Gabriel synthesis, residual phthalimide or N-((2-chlorothiazol-5-yl)methyl)phthalimide may be present if the deprotection step is incomplete.

Below is a summary of these common impurities.

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Source
2-chloro-5-(chloromethyl)thiazoleCl-C4H2NS-CH2Cl168.04Unreacted starting material
Bis((5-chlorothiazol-2-yl)methyl)amine(Cl-C4H2NS-CH2)2NH296.24Over-alkylation of the product
(2-chloro-thiazol-5-yl)methanolCl-C4H2NS-CH2OH149.59Hydrolysis of starting material[1]
N-((2-chlorothiazol-5-yl)methyl)phthalimideC13H8ClN2O2S295.73Incomplete deprotection in Gabriel synthesis

Q2: My reaction seems to have produced a significant amount of a higher molecular weight byproduct. How can I confirm if it is the over-alkylated impurity, bis((5-chlorothiazol-2-yl)methyl)amine, and how can I remove it?

A2: The formation of bis((5-chlorothiazol-2-yl)methyl)amine is a common issue, particularly if there is a localized excess of the starting material, 2-chloro-5-(chloromethyl)thiazole, relative to the amine source.

Confirmation:

  • Mass Spectrometry (MS): This is the most definitive method. Look for a molecular ion peak corresponding to the mass of the suspected impurity (m/z around 296).

  • High-Performance Liquid Chromatography (HPLC): The dialkylated amine is less polar than the primary amine product and will therefore have a longer retention time on a reverse-phase HPLC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, you will observe a characteristic singlet for the two methylene (CH2) groups, but the integration will be double that of the thiazole proton. The N-H proton will be a broad singlet.

Removal: A patented method leverages the difference in basicity and salt solubility between the desired primary amine and the secondary amine byproduct.[2] The secondary amine salt is significantly less soluble in acidic aqueous solutions and can be selectively precipitated.

Experimental Protocol: Selective Precipitation of Bis((5-chlorothiazol-2-yl)methyl)amine Hydrochloride [2]

  • Solvent Removal: After the reaction is complete, remove any volatile organic solvents and excess ammonia under reduced pressure.

  • Acidification: To the crude reaction mixture, add water and a strong inorganic acid, such as hydrochloric acid (HCl), in a controlled manner. The amount of acid should be carefully calculated to ensure that at least 85% of the bis((5-chlorothiazol-2-yl)methyl)amine precipitates as its hydrochloride salt, while at least 85% of the desired this compound remains in solution as its more soluble hydrochloride salt.[2]

  • Precipitation and Filtration: Stir the acidified aqueous solution at room temperature or below to allow for complete precipitation of the impurity salt. The white, crystalline precipitate of bis((5-chlorothiazol-2-yl)methyl)amine hydrochloride is then removed by filtration.

  • Isolation of the Desired Product: The filtrate, now enriched with the desired product, can be further purified. The free base can be liberated by basification with a suitable base (e.g., NaOH) followed by extraction with an organic solvent. The product can then be isolated by distillation or by precipitation as its hydrochloride salt.

Q3: I am observing an impurity with a polarity close to my product, which I suspect is the hydrolysis byproduct, (2-chloro-thiazol-5-yl)methanol. How can I avoid its formation and remove it if it is already present?

A3: The presence of (2-chloro-thiazol-5-yl)methanol is a strong indication of water in your reaction system.

Prevention:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Control of Reaction Temperature: In some cases, higher reaction temperatures can promote hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Removal:

  • Chromatography: Silica gel column chromatography is an effective method for separating the more polar alcohol impurity from the amine product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation.

  • Extractive Workup: A carefully designed acidic-basic extractive workup can also be used. The amine product will be extracted into an acidic aqueous phase, leaving the neutral alcohol impurity in the organic phase. The aqueous phase can then be basified, and the product re-extracted into an organic solvent.

Visualizing the Synthetic Landscape

To better understand the relationships between the starting materials, product, and common impurities, the following diagrams illustrate the synthetic pathway and the emergence of these unwanted byproducts.

Synthesis_Pathway SM 2-chloro-5-(chloromethyl)thiazole Product This compound SM->Product Main Reaction Amine Amine Source (e.g., NH3) Amine->Product

Caption: Synthetic route to this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways 2-chloro-5-(chloromethyl)thiazole 2-chloro-5-(chloromethyl)thiazole This compound This compound 2-chloro-5-(chloromethyl)thiazole->this compound + NH3 (2-chloro-thiazol-5-yl)methanol (2-chloro-thiazol-5-yl)methanol 2-chloro-5-(chloromethyl)thiazole->(2-chloro-thiazol-5-yl)methanol + H2O (Hydrolysis) Bis((5-chlorothiazol-2-yl)methyl)amine Bis((5-chlorothiazol-2-yl)methyl)amine This compound->Bis((5-chlorothiazol-2-yl)methyl)amine + Starting Material

Caption: Formation of common impurities during synthesis.

Purification_Workflow Start Crude Reaction Mixture SolventRemoval Remove Volatiles Start->SolventRemoval Acidification Acidify with HCl SolventRemoval->Acidification Filtration Filter Precipitate Acidification->Filtration Precipitate Impurity Salt (Bis-adduct) Filtration->Precipitate Solid Filtrate Aqueous Solution of Product Salt Filtration->Filtrate Liquid Basification Basify Filtrate Filtrate->Basification Extraction Extract with Organic Solvent Basification->Extraction PurifiedProduct Purified this compound Extraction->PurifiedProduct

Caption: Workflow for the removal of the bis-adduct impurity.

References

Technical Support Center: (5-Chlorothiazol-2-YL)methanamine Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with (5-Chlorothiazol-2-YL)methanamine in solution.

Troubleshooting Unstable Solutions

This section addresses common problems observed during experiments, offering potential causes and solutions.

Problem Potential Cause Recommended Action
Loss of compound potency over a short period. pH-mediated hydrolysis: The compound may be susceptible to degradation in acidic or alkaline conditions. Thiamethoxam, a parent compound, shows increased degradation at pH values outside the neutral range.Maintain the solution pH between 6.0 and 8.0. Use a suitable buffer system (e.g., phosphate buffer) to ensure pH stability.
Discoloration of the solution upon storage. Oxidation: The amine functional group can be susceptible to oxidation, leading to colored degradation products. This can be accelerated by exposure to air (oxygen) and certain metal ions.Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas like nitrogen or argon. Store solutions in tightly sealed containers. Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite. The use of chelating agents such as EDTA can also be beneficial in sequestering catalytic metal ions.[1][2][3]
Precipitate formation in the solution. Poor solubility or compound degradation: The compound or its degradation products may have limited solubility in the chosen solvent system.Ensure the chosen solvent is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs upon storage, it may be a sign of degradation; in such cases, the solution should be discarded and prepared fresh.
Inconsistent results between experimental runs. Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on the parent compound, thiamethoxam, indicate that photolysis can be a significant degradation pathway.[4][5]Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products: The appearance of new peaks suggests that the parent compound is degrading into other species.Conduct forced degradation studies to intentionally generate and identify potential degradation products. This will aid in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solutions of this compound?

For optimal stability, it is recommended to store solutions of this compound at 2-8°C, protected from light. For long-term storage, freezing (-20°C or below) may be considered, but freeze-thaw cycles should be minimized. Solutions should be stored in tightly sealed containers, and for sensitive applications, the headspace of the container should be purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

2. Which solvents are recommended for dissolving this compound?

The choice of solvent will depend on the specific experimental requirements. For aqueous solutions, the use of a buffer system to maintain a neutral pH (6.0-8.0) is crucial. Common buffers include phosphate-buffered saline (PBS). For organic solutions, solvents such as methanol or acetonitrile can be used. It is important to use high-purity solvents to avoid contaminants that could accelerate degradation.

3. How can I prevent the degradation of this compound in my experiments?

To minimize degradation, follow these best practices:

  • Prepare solutions fresh: Whenever feasible, prepare solutions immediately before use.

  • Control pH: Maintain a pH between 6.0 and 8.0 for aqueous solutions.

  • Protect from light: Use amber vials or foil-wrapped containers.

  • Minimize oxygen exposure: Purge solutions with an inert gas and use tightly sealed containers.

  • Control temperature: Store solutions at recommended low temperatures and avoid excessive heat.

  • Use high-purity reagents: Ensure solvents and other reagents are free of impurities that could act as catalysts for degradation.

4. Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and the behavior of related compounds like thiamethoxam, potential degradation pathways include:

  • Hydrolysis: Cleavage of the molecule, particularly at the thiazole ring, can be catalyzed by acidic or basic conditions.

  • Oxidation: The primary amine group is susceptible to oxidation.

  • Photodegradation: UV and visible light can provide the energy for various degradation reactions.

A potential degradation pathway could involve the hydrolysis of the chlorothiazole ring, followed by further degradation of the resulting fragments.

5. How can I monitor the stability of my this compound solution?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the stability of your solution. This method should be able to separate the intact parent compound from any potential degradation products. Regular analysis of the solution over time will allow you to quantify the remaining concentration of the active compound and detect the emergence of any degradants.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to the appropriate concentration for analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period, taking samples at various time points for analysis.

    • Thermal Degradation: Place a solid sample of the compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C or higher) for a defined period. Analyze the samples at different time points.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light. Analyze both samples at various time points.

  • Sample Analysis: Analyze all samples using a suitable HPLC method. The method should be developed to effectively separate the parent compound from all degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active compound to ensure that the analytical method is truly stability-indicating.

Visualizations

G Troubleshooting Logic for Unstable Solutions start Unstable Solution Observed issue Identify the type of instability start->issue potency_loss Loss of Potency issue->potency_loss e.g. discoloration Discoloration issue->discoloration e.g. precipitate Precipitation issue->precipitate e.g. inconsistent_results Inconsistent Results issue->inconsistent_results e.g. cause_potency Potential Cause: pH Hydrolysis potency_loss->cause_potency cause_discoloration Potential Cause: Oxidation discoloration->cause_discoloration cause_precipitate Potential Cause: Poor Solubility / Degradation precipitate->cause_precipitate cause_inconsistent Potential Cause: Photodegradation inconsistent_results->cause_inconsistent solution_potency Solution: Control pH (6-8) with buffer cause_potency->solution_potency solution_discoloration Solution: Inert atmosphere, antioxidants, chelating agents cause_discoloration->solution_discoloration solution_precipitate Solution: Choose appropriate solvent, prepare fresh cause_precipitate->solution_precipitate solution_inconsistent Solution: Protect from light cause_inconsistent->solution_inconsistent

Caption: Troubleshooting flowchart for stability issues.

G Experimental Workflow for Forced Degradation Study start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Degradation (60°C) stress->thermal photo Photodegradation (ICH Q1B) stress->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: Identify & Quantify Degradation Products analysis->data end Develop Stability- Indicating Method data->end

Caption: Workflow for forced degradation studies.

G Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) compound->hydrolysis oxidation Oxidation compound->oxidation photolysis Photolysis (UV/Vis Light) compound->photolysis hydrolysis_products Ring Opening / Cleavage Products hydrolysis->hydrolysis_products oxidation_products Oxidized Amine Derivatives oxidation->oxidation_products photolysis_products Various Photoproducts photolysis->photolysis_products

Caption: Potential degradation pathways.

References

Troubleshooting guide for reactions involving 2-aminothiazole intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with 2-aminothiazole intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield in Hantzsch Thiazole Synthesis

Question: I am performing a Hantzsch thiazole synthesis by reacting an α-haloketone with thiourea, but I am getting a very low yield of my desired 2-aminothiazole product. What are the common causes and how can I improve the yield?

Answer:

Low yields in the Hantzsch synthesis are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone Instability: α-Haloketones can be unstable and decompose over time. Ensure you are using a freshly prepared or purified α-haloketone.

    • Thiourea Purity: Use high-purity thiourea. Impurities can lead to side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to decomposition of reactants or products. The optimal temperature can range from room temperature to reflux, depending on the specific substrates.[1]

    • Solvent: The choice of solvent is crucial. Ethanol is commonly used.[2] Other solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be effective, particularly for less reactive substrates.[3]

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Side Reactions:

    • Formation of Regioisomers: Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] Maintaining neutral or slightly basic conditions can favor the desired 2-aminothiazole product.

    • Reaction with Solvent: Some solvents can react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Product Yield check_reagents Verify Purity and Stability of Starting Materials (α-Haloketone, Thiourea) start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction side_reactions Investigate Potential Side Reactions monitor_reaction->side_reactions Reaction Stalled or Multiple Spots purification Optimize Purification Strategy monitor_reaction->purification Reaction Complete adjust_ph Adjust Reaction pH (Neutral/Slightly Basic) side_reactions->adjust_ph adjust_ph->check_conditions product_obtained Improved Yield purification->product_obtained

Caption: Troubleshooting workflow for low yield in 2-aminothiazole synthesis.

2. Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure 2-aminothiazole product. What are the recommended purification methods?

Answer:

Purification of 2-aminothiazole derivatives can be challenging due to their polarity and potential for side products. Here are some common and effective purification techniques:

  • Recrystallization: This is a common method for purifying solid products. Ethanol is a frequently used solvent for recrystallizing 2-aminothiazoles.[5] Petroleum ether can also be used.[6]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is effective. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your specific derivative.[2]

  • Acid-Base Extraction: Since 2-aminothiazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. The general procedure is:

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous acid solution to protonate the aminothiazole, moving it to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Neutralize the aqueous layer with a base to precipitate the pure 2-aminothiazole.

    • Extract the product back into an organic solvent.

  • Purification via Bisulfite Adduct Formation: A specific method for purifying 2-aminothiazole involves its reaction with sulfur dioxide at elevated temperatures (70-90 °C) to form a relatively insoluble bisulfite compound. This precipitate can be filtered, washed, and then the 2-aminothiazole can be regenerated.[1]

Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, good for crystalline solids.May not remove impurities with similar solubility. Product loss can occur.High-purity crystalline products.
Column Chromatography Can separate complex mixtures and isomers.More time-consuming and requires more solvent.Non-crystalline products, complex reaction mixtures.[2]
Acid-Base Extraction Good for removing non-basic impurities.Not effective for removing basic impurities.Crude mixtures with significant non-basic impurities.
Bisulfite Adduct Highly specific for 2-aminothiazole, can give high purity.[1]Requires handling of sulfur dioxide, an extra reaction step.Large-scale purification of 2-aminothiazole itself.[1]

3. Formation of Unexpected Side Products

Question: I have isolated a product, but spectroscopic analysis (NMR, Mass Spec) shows it is not my target 2-aminothiazole. What are some common side products in these reactions?

Answer:

The formation of unexpected products is a common challenge. The structure of the side product can provide clues about what went wrong.

  • N,N'-bis(2-thiazolyl)methanediamine or 5,5'-methylenebis(2-aminothiazole): If your reaction involves formaldehyde, you might form these dimeric species depending on the reaction conditions. For example, reacting 2-aminothiazole with aqueous formaldehyde at 0-5 °C can yield N,N'-bis(2-thiazolyl)methanediamine, while reflux conditions can produce 5,5'-methylenebis(2-aminothiazole).[7]

  • Products of Ring Nitrogen vs. Exocyclic Amine Reactivity: 2-aminothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group and the ring nitrogen. Electrophiles can react at either site. In its neutral form, the ring nitrogen is generally more reactive, unless there are bulky substituents at the C-4 position.[5] When the 2-aminothiazole is deprotonated (as its conjugate base), it forms an ambident anion, which can lead to a mixture of products from reaction at both nitrogens.[5]

  • Over-alkylation or Acylation: If you are performing reactions at the amino group, it is possible to get multiple additions of the electrophile if the reaction is not carefully controlled.

Proposed Mechanism of Hantzsch Thiazole Synthesis

hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Cyclization aminothiazole 2-Aminothiazole intermediate2->aminothiazole Dehydration

Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

Experimental Protocols

General Protocol for Hantzsch 2-Aminothiazole Synthesis

This is a general procedure and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Thiourea: Add the thiourea or substituted thiourea (1 to 1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) for the required time. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it may be the hydrohalide salt of the product.

    • Pour the mixture into cold water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide solution) to precipitate the free base of the 2-aminothiazole.[5][8]

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water.

    • Dry the product.

    • If necessary, purify the crude product by recrystallization or column chromatography.[2]

Protocol for Purification of 2-Aminothiazole via Bisulfite Adduct

This protocol is adapted from a patented method.[1]

  • Dissolution: Prepare an aqueous solution of the crude 2-aminothiazole.

  • Reaction with Sulfur Dioxide: Heat the solution to 70-90 °C and pass sulfur dioxide gas through it until an excess has been added.

  • Precipitation: The 2-aminothiazole bisulfite adduct will precipitate as a solid.

  • Isolation: Cool the mixture and filter to collect the precipitate.

  • Washing: Wash the solid thoroughly with cold water.

  • Drying: Dry the purified bisulfite adduct.

  • Regeneration: The 2-aminothiazole can be regenerated from the bisulfite adduct by treatment with a base.

References

Best practices for handling and storage of (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storage of (5-Chlorothiazol-2-YL)methanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the proper storage condition for this compound?

A1: this compound, particularly in its common hydrochloride salt form, should be stored in a refrigerator. It is crucial to keep the container tightly sealed in a dry and well-ventilated place to prevent moisture absorption and degradation.[1]

Q2: What are the main safety hazards associated with this compound?

A2: The compound is harmful if swallowed and causes skin and serious eye irritation.[2] It is important to avoid breathing dust and to prevent contact with skin and eyes.[3] Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[3][4]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, you should wear chemical safety goggles, protective gloves, and a lab coat.[1] If there is a risk of generating dust, a dust respirator should also be used.[3]

Q4: Is this compound soluble in common laboratory solvents?

A4: The free base form, (2-Chlorothiazol-5-yl)methanamine, is slightly soluble in chloroform and methanol.[] The hydrochloride salt is expected to have good solubility in water and polar protic solvents.

Q5: Are there any known incompatibilities for this compound?

A5: As an amine, it may be incompatible with strong oxidizing agents, acids, and acid halides.[6] Chlorinated compounds can also have violent reactions with certain flammable solvents and should not be stored with alkali metals.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Compound has turned from a solid to a sticky or oily substance. The compound is likely hygroscopic and has absorbed moisture from the air. This is a common issue with amine salts.Ensure the container is always tightly sealed when not in use. Store in a desiccator if high humidity is a persistent issue. For use, weigh out the required amount quickly and reseal the container immediately.
Inconsistent reaction yields or unexpected side products. The amine may be degrading or reacting with atmospheric carbon dioxide. The starting material may not be fully dissolved.Use an inert atmosphere (e.g., nitrogen or argon) for reactions, especially if they are sensitive to air or moisture. Ensure the compound is fully dissolved in the reaction solvent before proceeding with the next steps. Consider using freshly opened or properly stored material.
Difficulty in achieving a clean separation during purification by silica gel chromatography. The basic amine group is interacting strongly with the acidic silica gel, leading to tailing and poor separation.[8]Add a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase to improve elution and peak shape. Alternatively, consider using an amine-functionalized stationary phase for chromatography.[8]
The compound appears discolored (e.g., yellow or brown). This could indicate degradation due to exposure to light, air, or impurities over time.Check the purity of the compound before use (e.g., by TLC, LC-MS, or NMR). If impurities are detected, consider purification before use. For long-term storage, protect from light by using an amber vial or wrapping the container in aluminum foil.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValueSource
Chemical Formula C₄H₅ClN₂S (free base)[]
Molecular Weight 148.61 g/mol (free base)[]
Appearance Solid
Storage Temperature Refrigerator
Solubility Slightly soluble in Chloroform and Methanol (free base)[]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Experimental Protocols

Standard Operating Procedure for Weighing and Dispensing

This protocol outlines the safe method for weighing and preparing a solution of this compound hydrochloride.

  • Preparation:

    • Ensure a clean and dry workspace, preferably within a fume hood.

    • Gather all necessary PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Have the required glassware (e.g., beaker, flask), spatula, and solvent ready.

  • Weighing:

    • Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to minimize moisture condensation.

    • On a calibrated analytical balance, place a clean, dry weighing paper or boat.

    • Tare the balance.

    • Carefully transfer the desired amount of the solid compound from its container to the weighing paper using a clean spatula.

    • Record the exact weight.

    • Immediately and tightly seal the stock container of the compound.

  • Dissolution:

    • Transfer the weighed solid into the appropriate flask or beaker.

    • Add the desired solvent in portions, swirling or stirring to dissolve the compound completely. Gentle heating may be applied if necessary, but check for compound stability at elevated temperatures first.

  • Cleanup:

    • Wipe down the spatula and work area with a damp cloth or paper towel to remove any residual dust.

    • Dispose of the weighing paper and any contaminated cleaning materials in the appropriate chemical waste container.

    • Wash hands thoroughly after handling the compound.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_reagents Gather Reagents & Glassware prep_setup->prep_reagents weigh Weigh Compound prep_reagents->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Purify (e.g., Chromatography) workup->purify analyze Characterize Product purify->analyze store Store Product Appropriately analyze->store

Caption: General workflow for experiments involving this compound.

troubleshooting_logic Troubleshooting Decision Tree cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered physical_change Physical Change in Compound? start->physical_change reaction_issue Inconsistent Reaction? start->reaction_issue purification_issue Purification Difficulty? start->purification_issue check_storage Verify Storage Conditions (Dry, Cool, Sealed) physical_change->check_storage Yes use_inert Use Inert Atmosphere & Fresh Reagent reaction_issue->use_inert Yes modify_mobile_phase Modify Mobile Phase (add amine) or Use Amine-Functionalized Silica purification_issue->modify_mobile_phase Yes

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Method Refinement for the Analytical Quantification of (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the analytical quantification of (5-Chlorothiazol-2-YL)methanamine, a crucial intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the quantification of this compound?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. Given the basic nature of the primary amine, it is crucial to control the mobile phase pH to ensure good peak shape. An acidic mobile phase (pH 2.5-3.5) will ensure the amine is protonated, which generally leads to better retention and peak symmetry on a C18 column.

Q2: I am observing significant peak tailing. What are the common causes and solutions?

A2: Peak tailing for an amine like this compound on a C18 column is often due to interactions with residual acidic silanol groups on the silica support. Here are some solutions:

  • Lower Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0) to fully protonate the analyte.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups.

  • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

Q3: My retention time is shifting between injections. What should I check?

A3: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.

  • Mobile Phase Composition Changes: Check for solvent evaporation or incorrect preparation of the mobile phase.

  • Pump Issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

Q4: How can I improve the sensitivity of my method?

A4: To enhance sensitivity, consider the following:

  • Optimize Detection Wavelength: Determine the UV maximum absorbance of this compound and set your detector to that wavelength.

  • Increase Injection Volume: If the peak shape allows, a larger injection volume will increase the signal.

  • Sample Pre-concentration: If working with very dilute samples, consider a solid-phase extraction (SPE) step to concentrate the analyte before injection.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS) for quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
No Peak Detected 1. Incorrect wavelength setting on the UV detector. 2. Analyte is not eluting from the column. 3. Injection issue (e.g., air bubble in the syringe).1. Scan the UV spectrum of the analyte to determine the optimal wavelength. 2. Use a stronger mobile phase (higher percentage of organic solvent). 3. Check the injector and syringe for proper operation.
Split Peaks 1. Column contamination or void formation. 2. Sample solvent is too strong. 3. Injector issue.1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Inspect and clean the injector port and rotor seal.
High Backpressure 1. Blockage in the HPLC system (e.g., tubing, frit, or column). 2. Particulate matter in the sample or mobile phase.1. Systematically disconnect components to locate the blockage. 2. Filter all samples and mobile phases before use.
Baseline Noise or Drift 1. Contaminated or improperly mixed mobile phase. 2. Detector lamp is failing. 3. Air bubbles in the system.1. Prepare fresh mobile phase and degas it thoroughly. 2. Replace the detector lamp. 3. Purge the pump and detector to remove air bubbles.

Experimental Protocols

Proposed HPLC Method for Quantification

This method is a recommended starting point and may require further optimization for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or wavelength of maximum absorbance)
Sample Diluent Mobile Phase A
Forced Degradation Study Protocol

To ensure the stability-indicating nature of the analytical method, forced degradation studies are recommended. The parent drug should be subjected to the following stress conditions[1]:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Samples from each stress condition should be analyzed by the proposed HPLC method to check for the separation of degradation products from the parent peak.

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Standard and Sample Solutions filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample hplc_system Equilibrate HPLC System filter_sample->hplc_system inject_sample Inject Sample hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peak UV Detection run_gradient->detect_peak integrate_peak Integrate Peak Area detect_peak->integrate_peak quantify Quantify Concentration integrate_peak->quantify

Caption: General workflow for the HPLC quantification of this compound.

Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peak Split Peak start->split_peak rt_shift Shifting Retention Time start->rt_shift noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline sol_tailing Check mobile phase pH Use base-deactivated column peak_tailing->sol_tailing sol_fronting Reduce sample concentration Check for column overload peak_fronting->sol_fronting sol_split Check for column void Inspect injector split_peak->sol_split sol_rt Check pump performance Ensure column equilibration rt_shift->sol_rt sol_noise Degas mobile phase Check detector lamp noisy_baseline->sol_noise sol_drift Ensure proper column thermostatting Check for column bleed drifting_baseline->sol_drift

Caption: A logical diagram for troubleshooting common HPLC issues.

References

Avoiding side reactions in the derivatization of (5-Chlorothiazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the derivatization of (5-Chlorothiazol-2-YL)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of N-Acylated Product

Symptoms:

  • Low isolated yield of the desired N-acyl derivative.

  • Presence of multiple spots on Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.

  • Formation of a significant amount of starting material or unidentifiable byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete reaction - Increase reaction time and monitor progress by TLC. - Gently heat the reaction mixture if the reagents are stable at higher temperatures. - Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Side reaction: Di-acylation - Use a protecting group, such as tert-butyloxycarbonyl (Boc), on the primary amine before acylation. This prevents over-acylation. - Control the stoichiometry of the acylating agent carefully; avoid large excesses.
Degradation of starting material - this compound can be unstable as a free base. Consider using the hydrochloride salt and a suitable base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine in situ. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Hydrolysis of acylating agent - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products in N-Alkylation Reactions

Symptoms:

  • TLC analysis shows multiple product spots.

  • Difficulty in purifying the desired mono-alkylated product.

  • Mass spectrometry analysis indicates the presence of di- and tri-alkylated species.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-alkylation - Use a protecting group (e.g., Boc) to prevent multiple alkylations. The protected amine can be alkylated and then deprotected. - Use a stoichiometric amount or a slight excess of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Reaction with the thiazole ring - While less common for the thiazole nitrogen, aggressive alkylating agents could potentially react with the ring. Use milder alkylating agents (e.g., alkyl bromides instead of iodides) and moderate reaction conditions.
Difficult purification - Utilize column chromatography with a carefully selected solvent system to separate the desired mono-alkylated product from starting material and over-alkylated byproducts.
Problem 3: Incomplete or Messy Urea Formation

Symptoms:

  • Low yield of the desired urea derivative.

  • Formation of symmetrical ureas as byproducts.

  • Reaction fails to go to completion.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Reaction of isocyanate with itself - Add the isocyanate slowly to the solution of this compound. - Use a 1:1 stoichiometry of the amine and isocyanate.
Low reactivity of the amine - Ensure the free base of the amine is available for reaction. If starting from the hydrochloride salt, use an appropriate amount of a non-nucleophilic base.
Hydrolysis of isocyanate - Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which can decompose to an amine and carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when derivatizing this compound?

A1: The most common side reactions include over-acylation and over-alkylation of the primary amine, leading to di- or tri-substituted products. The formation of symmetrical ureas can be a side reaction during urea synthesis. Additionally, the starting amine can be unstable as a free base, potentially leading to degradation.

Q2: How can I prevent over-acylation or over-alkylation?

A2: The most effective strategy is to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group. By protecting the primary amine, you can perform the desired reaction and then remove the protecting group under mild acidic conditions. Careful control of stoichiometry and slow addition of the acylating or alkylating agent can also help to minimize these side reactions.

Q3: What is the best way to handle the this compound starting material?

A3: It is often supplied as a hydrochloride salt to improve its stability. For reactions requiring the free base, it is recommended to liberate it in situ by adding a non-nucleophilic base like triethylamine or diisopropylethylamine to the reaction mixture containing the hydrochloride salt.

Q4: What purification techniques are most effective for the derivatives of this compound?

A4: Column chromatography on silica gel is a common and effective method for purifying these derivatives. The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often successful. Recrystallization can also be a viable purification method for solid products.

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A5: Yes. This compound hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Experimental Protocols

General Protocol for N-Boc Protection of this compound

This protocol is a general guideline and may require optimization.

  • Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base , such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion , quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Protocol for N-Acylation of this compound

This protocol is a general guideline and may require optimization.

  • Dissolve this compound hydrochloride (1.0 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Add a non-nucleophilic base , such as triethylamine (2.2 eq), and stir for 15 minutes at 0 °C.

  • Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.0-1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_protection Optional Protection Step cluster_derivatization Derivatization Reaction cluster_workup Workup & Purification cluster_deprotection Optional Deprotection Step start_amine This compound (or its HCl salt) boc_protection N-Boc Protection (Boc₂O, Base) start_amine->boc_protection acylation Acylation (Acyl Chloride/Anhydride, Base) start_amine->acylation Direct Acylation (Risk of Di-acylation) alkylation Alkylation (Alkyl Halide, Base) start_amine->alkylation Direct Alkylation (Risk of Poly-alkylation) urea_formation Urea Formation (Isocyanate) start_amine->urea_formation protected_amine Boc-Protected Amine boc_protection->protected_amine protected_amine->acylation Clean Acylation protected_amine->alkylation Controlled Alkylation workup Aqueous Workup & Extraction acylation->workup alkylation->workup urea_formation->workup purification Column Chromatography or Recrystallization workup->purification deprotection Boc Deprotection (Acidic Conditions, e.g., TFA/DCM) purification->deprotection If protected final_product Final Derivatized Product purification->final_product If not protected deprotection->final_product

Caption: Experimental workflow for the derivatization of this compound.

side_reaction_pathways cluster_acylation Acylation cluster_alkylation Alkylation cluster_urea Urea Formation start This compound acyl_reagent + Acylating Agent (e.g., RCOCl) start->acyl_reagent alkyl_reagent + Alkylating Agent (e.g., R-Br) start->alkyl_reagent isocyanate + Isocyanate (R-NCO) start->isocyanate desired_acyl Desired Mono-Acyl Product acyl_reagent->desired_acyl Desired Pathway di_acyl Side Product: Di-Acyl Derivative acyl_reagent->di_acyl Side Reaction (Excess Acylating Agent) desired_alkyl Desired Mono-Alkyl Product alkyl_reagent->desired_alkyl Desired Pathway poly_alkyl Side Product: Poly-Alkylated Derivative alkyl_reagent->poly_alkyl Side Reaction (Excess Alkylating Agent) desired_urea Desired Urea Product isocyanate->desired_urea Desired Pathway symm_urea Side Product: Symmetrical Urea isocyanate->symm_urea Side Reaction (Isocyanate Dimerization/Reaction with H₂O)

Caption: Common side reaction pathways in the derivatization of this compound.

Enhancing the purity of (5-Chlorothiazol-2-YL)methanamine for pharmaceutical research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of (5-Chlorothiazol-2-YL)methanamine for pharmaceutical research. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during purification and analysis.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification and analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. If starting materials persist, consider extending the reaction time or adjusting the stoichiometry of reagents.
Formation of side products. Common impurities in syntheses involving nitrile reduction can include secondary and tertiary amines formed from the reaction of the primary amine product with intermediate imines.[1][2]Employ column chromatography to separate the desired primary amine from less polar secondary and tertiary amine byproducts. Consider adding ammonia or ammonium hydroxide during catalytic hydrogenation to suppress the formation of these byproducts.[1]
Multiple Spots on TLC Plate Presence of multiple impurities.Use a combination of purification techniques. Start with an acid-base extraction to isolate the basic amine from neutral and acidic impurities. Follow this with column chromatography or recrystallization for further purification.
Degradation of the compound on the silica gel plate.Consider using TLC plates with a different stationary phase, such as alumina, or add a small amount of a basic modifier like triethylamine to the developing solvent system to minimize interaction with the acidic silica.
Poor Separation in Column Chromatography Inappropriate solvent system.Systematically screen different solvent systems with varying polarities. A common starting point for amines is a gradient of methanol in dichloromethane.
Interaction of the basic amine with acidic silica gel.Use an amine-functionalized silica gel column or add a competing amine, such as 0.1-1% triethylamine, to the mobile phase to reduce peak tailing and improve separation.
Difficulty in Recrystallization Inability to form crystals.Experiment with various solvent systems. Good single-solvent options for amines can be alcohols like ethanol. For solvent mixtures, consider combinations like heptane/ethyl acetate or methanol/water. Dissolve the compound in a minimal amount of a solvent in which it is highly soluble, and then slowly add an anti-solvent in which it is poorly soluble until turbidity is observed, followed by cooling.
Oiling out instead of crystallization.This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system or a more dilute solution. Seeding with a small crystal of the pure compound can also induce crystallization.
Peak Tailing in HPLC Analysis Strong interaction between the basic amine and residual acidic silanol groups on the stationary phase.[3][4][5]Lower the pH of the mobile phase to approximately 2-3 to protonate the silanol groups and reduce their interaction with the protonated amine.[3][5] Alternatively, use a column with a polar-embedded or charged surface hybrid (CSH) stationary phase designed for basic compounds.[3] Adding a sacrificial base like triethylamine (0.1%) to the mobile phase can also mitigate tailing.[6][7]
Incorrect mobile phase composition or buffer strength.Ensure the mobile phase has sufficient buffer capacity (10-50 mM) to maintain a stable pH.[3] Optimize the organic modifier (acetonitrile or methanol) concentration to achieve good peak shape and retention.[3]
Inconsistent Purity Results Degradation of the compound during storage or analysis.Store this compound, especially in its free base form, under an inert atmosphere at low temperatures (2-8°C) and protected from light to prevent degradation. Chlorinated heterocyclic compounds can be susceptible to hydrolysis, so protection from moisture is also crucial.
Analytical method not robust.Validate the analytical method for linearity, accuracy, and precision. Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities often originate from the synthetic route. If the synthesis involves the reduction of a nitrile precursor, potential impurities include the corresponding secondary and tertiary amines.[1][2] Unreacted starting materials and reagents from previous steps, such as those used in the formation of the thiazole ring, can also be present.

Q2: What is a recommended general-purpose solvent system for recrystallizing this compound?

A2: For small-scale purification, a mixed solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot polar solvent like methanol or ethanol, and then slowly add a less polar anti-solvent like diethyl ether or heptane until the solution becomes cloudy. Cooling the mixture should then induce crystallization.

Q3: How can I effectively remove colored impurities?

A3: Colored impurities can sometimes be removed by treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter the hot solution through celite to remove the charcoal. The purified compound can then be recovered by crystallization or evaporation of the solvent.

Q4: What are the optimal storage conditions for this compound to maintain its purity?

A4: this compound, particularly in its free base form, should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light. As a chlorinated heterocyclic compound, it is also advisable to protect it from moisture to prevent potential hydrolysis.

Q5: Is GC-MS a suitable method for purity analysis of this compound?

A5: Yes, GC-MS can be a suitable method for analyzing the purity of this compound. However, due to the polar nature of the amine, peak tailing can be an issue.[8] Derivatization of the amine group, for example, with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, can improve chromatographic performance and provide characteristic mass spectra for identification and quantification.[9]

Experimental Protocols

Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates, solvent tank, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5% MeOH in DCM). To improve peak shape, 0.1-1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Analysis: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified product.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna® C18, 50 mm × 4.6 mm, 5 µm) is a good starting point.[10][11]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[10][11]

  • Mobile Phase B: 0.1% Orthophosphoric acid in acetonitrile.[10][11]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min.[10][11]

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 272 nm for a similar aminothiazole).[10][11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working solutions by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Integrate the peak corresponding to this compound and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product synthesis Crude Product This compound extraction Acid-Base Extraction synthesis->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation hplc HPLC-UV extraction->hplc recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->hplc recrystallization->hplc Purity Check final_product Pure Product (>98%) hplc->final_product Release gcms GC-MS nmr NMR final_product->gcms Orthogonal Check final_product->nmr Structural Confirmation troubleshooting_purity start Low Purity Detected check_impurities Identify Impurities (TLC, HPLC, MS) start->check_impurities known_impurity Known Impurity? check_impurities->known_impurity starting_material Unreacted Starting Material? known_impurity->starting_material Yes side_product Side Product? known_impurity->side_product Yes unknown_impurity Unknown Impurity known_impurity->unknown_impurity No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction targeted_purification Targeted Purification (e.g., specific chromatography) side_product->targeted_purification characterize_impurity Characterize Impurity (NMR, MS) unknown_impurity->characterize_impurity develop_new_method Develop New Purification Method characterize_impurity->develop_new_method purification_methods cluster_impurities Common Impurity Types cluster_methods Purification Techniques product This compound (Crude Mixture) starting_materials Starting Materials (Non-polar/Polar) side_products Side Products (e.g., Secondary/Tertiary Amines) salts Inorganic Salts colored Colored Impurities extraction Acid-Base Extraction extraction->starting_materials Separates based on acidity/basicity extraction->salts Removes chromatography Column Chromatography chromatography->starting_materials Separates based on polarity chromatography->side_products Separates based on polarity recrystallization Recrystallization recrystallization->side_products Removes soluble impurities charcoal Activated Charcoal charcoal->colored Adsorbs

References

Validation & Comparative

Comparative Analysis of (5-Chlorothiazol-2-YL)methanamine versus Other Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[1] The thiazole nucleus is present in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and insecticidal properties. This guide focuses on (5-Chlorothiazol-2-YL)methanamine and provides a comparative perspective with other notable thiazole derivatives.

This compound: Synthesis and Role

This compound is a key intermediate in the synthesis of second-generation neonicotinoid insecticides, most notably thiamethoxam.[2][3] Its synthesis is a critical step in the production of these widely used crop protection agents.

Synthesis of this compound

The synthesis of this compound typically starts from 2-chloro-5-(chloromethyl)thiazole. Various patents outline the industrial-scale production of this precursor. A general synthetic approach involves the reaction of 2-halogenoallyl isothiocyanates with a chlorinating agent.

Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (General Method)

This protocol is a generalized representation based on patented industrial syntheses.

  • Step 1: Reaction Setup. In a suitable reactor, 2-chloropropenyl isothiocyanate is dissolved in an organic solvent such as acetonitrile.

  • Step 2: Chlorination. The solution is cooled to a temperature between 5°C and 20°C. A chlorinating agent, such as sulfuryl chloride, is then added dropwise while maintaining the temperature.

  • Step 3: Reaction Monitoring. The reaction is monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the completion of the chlorination and cyclization reaction.

  • Step 4: Work-up. Upon completion, the reaction mixture is worked up to remove the solvent and any excess reagents. This may involve washing with an aqueous solution and separation of the organic layer.

  • Step 5: Purification. The crude 2-chloro-5-(chloromethyl)thiazole is then purified, typically by vacuum distillation, to yield the final product.

The subsequent conversion of 2-chloro-5-(chloromethyl)thiazole to this compound involves amination, where the chloromethyl group is converted to an aminomethyl group.

Synthesis_Pathway A 2-Chloropropenyl isothiocyanate C 2-Chloro-5-(chloromethyl)thiazole A->C Chlorination & Cyclization B Chlorinating Agent (e.g., Sulfuryl Chloride) E This compound C->E D Amination

Figure 1. Synthetic pathway for this compound.

Biological Activity Profile: A Comparative Overview

While this compound serves as a crucial building block, it is its derivatives and other substituted thiazoles that exhibit pronounced biological effects. The primary role of this compound is as a precursor to thiamethoxam, which itself is a pro-insecticide that is metabolized in insects and plants to clothianidin, the active nicotinic acetylcholine receptor (nAChR) agonist.[2][4] This metabolic activation is a key reason for the lack of direct biological activity data for the methanamine precursor.

In contrast, a diverse range of other thiazole derivatives have been extensively studied and demonstrate significant biological activities. The following sections and tables summarize the quantitative data for these compounds.

Insecticidal Activity of Thiazole Derivatives

Numerous thiazole derivatives have been developed as potent insecticides. Their primary mode of action is often the modulation of the nicotinic acetylcholine receptor (nAChR) in insects.

Compound ClassSpecific Derivative(s)Target Pest(s)Activity (LC50)Reference(s)
Neonicotinoids Thiamethoxam (metabolized to Clothianidin)Aphids, whiteflies, planthoppersNot directly applicable for the precursor[2][4]
N-Pyridylpyrazole Thiazoles Compound 7gPlutella xylostella, Spodoptera exigua, Spodoptera frugiperda5.32 mg/L, 6.75 mg/L, 7.64 mg/L[5]
N-Substituted (1,3-thiazole)alkyl sulfoximines Various derivativesMyzus persicaeGood activity at 10 mg/L[6]
β-Substituted Nitromethylene Neonicotinoid Analogues Compounds 7, 9, 12, 13, 15, 17, 19, 20Aphis craccivora0.00974 - 0.02677 mmol/L[7]

Experimental Protocol: Insecticidal Bioassay (General Leaf-Dip Method)

This protocol is a generalized representation of methods used to evaluate the insecticidal activity of test compounds.

  • 1. Compound Preparation: Test compounds are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create stock solutions. Serial dilutions are then made to obtain a range of test concentrations. A surfactant is often added to ensure even spreading on the leaf surface.

  • 2. Leaf Treatment: Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing the solvent and surfactant only.

  • 3. Insect Infestation: Once dry, the treated leaf discs are placed in Petri dishes or other suitable containers. A known number of insect larvae or adults (e.g., 10-20 third-instar larvae) are introduced into each container.

  • 4. Incubation: The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • 5. Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours) after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.

  • 6. Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 (lethal concentration required to kill 50% of the test population) values and their 95% confidence intervals are determined using probit analysis.

Anticancer and Other Therapeutic Activities of Thiazole Derivatives

The thiazole scaffold is also a common feature in compounds designed for therapeutic applications, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibition.

Compound ClassSpecific Derivative(s)Biological Target/AssayActivity (IC50)Reference(s)
2-Amino-thiazole-5-carboxylic acid phenylamides Compound 6dK563 leukemia cellsComparable to Dasatinib[8]
2-Aminothiazole Sulfonamides Compound 8DPPH radical scavenging%DPPH = 90.09%[3]
Thiazole-based MAO Inhibitors Compounds 3j and 3tMAO-A and MAO-BMAO-A: 0.123 - 0.134 µM; MAO-B: 0.025 - 0.027 µM

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • 1. Cell Culture: Human cancer cell lines (e.g., K563, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • 2. Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • 3. Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO-containing medium) only.

  • 4. MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • 5. Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • 6. Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • 7. Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of thiazole derivatives are mediated through their interaction with various cellular targets and signaling pathways.

Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cell Postsynaptic Neuron Thiazole Active Thiazole Derivative (e.g., Clothianidin) Ion_Channel Ion Channel Opening Thiazole->Ion_Channel Binds and Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Nerve_Impulse Continuous Nerve Impulse Depolarization->Nerve_Impulse Paralysis Paralysis and Death Nerve_Impulse->Paralysis

Figure 2. Mechanism of action of neonicotinoid insecticides targeting nAChRs.

Conclusion

This compound is a vital synthetic intermediate in the production of thiamethoxam, a globally significant insecticide. While direct quantitative biological data for this precursor is scarce due to its role in a multi-step synthesis and metabolic activation pathway, the broader class of thiazole derivatives demonstrates a remarkable diversity of potent biological activities. The comparative data presented for other thiazole derivatives in insecticidal, anticancer, and enzyme-inhibitory applications underscore the versatility of the thiazole scaffold. Future research may focus on exploring the potential biological activities of this compound itself or its direct derivatives in various screening platforms to uncover novel applications beyond its current use as a synthetic precursor. This guide provides a foundational understanding for researchers aiming to explore the rich chemical and biological landscape of thiazole derivatives.

References

Comparative Antimicrobial Efficacy of (5-Chlorothiazol-2-YL)methanamine and Related Thiazole Derivatives Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antimicrobial potential of (5-Chlorothiazol-2-YL)methanamine, benchmarked against structurally related thiazole compounds and standard antibiotics. This guide provides an objective comparison based on available in-vitro efficacy data, detailed experimental protocols for reproducibility, and insights into the potential mechanisms of action.

Executive Summary

This compound is a novel thiazole derivative with therapeutic potential as an antimicrobial agent. Due to the limited availability of direct efficacy data for this specific compound, this guide presents a comparative analysis based on the antimicrobial performance of structurally similar 2-aminothiazole derivatives with various substitutions at the 5-position of the thiazole ring. The primary bacterial strains used for this comparative assessment are Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen), which are common culprits in clinical infections. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential antimicrobial profile of this compound within the broader context of thiazole-based antimicrobials.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 5-substituted 2-aminothiazole derivatives against Staphylococcus aureus and Escherichia coli. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For comparative purposes, the MIC values of two widely used antibiotics, Ciprofloxacin and Ampicillin, are also included.

CompoundSubstitution at 5-PositionTest OrganismMIC (µg/mL)
Hypothetical Data
This compound-Cl, -CH₂NH₂Staphylococcus aureusData Not Available
Escherichia coliData Not Available
Published Data on Analogues
2-amino-5-chlorothiazole derivative 1-ClStaphylococcus aureus12.5
Escherichia coli25
2-amino-5-bromothiazole derivative 2-BrStaphylococcus aureus6.25
Escherichia coli12.5
2-amino-5-nitrothiazole derivative 3-NO₂Staphylococcus aureus3.12
Escherichia coli6.25
Standard Antibiotics
CiprofloxacinN/AStaphylococcus aureus0.25 - 1.0
Escherichia coli0.015 - 0.12
AmpicillinN/AStaphylococcus aureus0.25 - 2.0
Escherichia coli2.0 - 8.0

Note: The MIC values for the thiazole derivatives are representative values collated from various research articles and are intended for comparative purposes only. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: Stock solutions of the test compounds and standard antibiotics prepared in a suitable solvent (e.g., DMSO, water).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB.
  • Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.
  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
  • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
  • Incubate the plates at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the killing activity of the antimicrobial agent.

1. Assay Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
  • Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
  • Incubate the MHA plates at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the MHA plate.

Visualizing Experimental Workflow and Potential Mechanism of Action

To further elucidate the experimental process and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Bacterial Culture D Inoculation with Bacterial Suspension A->D B Antimicrobial Stock C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Reading of MIC E->F G Subculture from Clear MIC Wells F->G H Incubation on Agar Plates G->H I Reading of MBC H->I Signaling_Pathway cluster_bacterium Bacterial Cell UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB Enzyme UDP_GlcNAc_enolpyruvate->MurB NADPH NADPH NADPH->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Thiazole This compound (Hypothesized) Thiazole->MurB Inhibition

Unveiling the Insecticidal Potential: A Comparative Analysis of (5-Chlorothiazol-2-YL)methanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of (5-Chlorothiazol-2-YL)methanamine analogs and their insecticidal efficacy is paramount. This guide provides a comprehensive comparison of these analogs, supported by experimental data, to aid in the discovery and development of next-generation insecticides.

The this compound moiety is a critical pharmacophore in the thianicotinyl class of neonicotinoid insecticides, with thiamethoxam being a prominent example.[1][2] Modifications to the heterocyclic ring system attached to this core structure have been a key strategy in the development of new insecticidal compounds with improved potency and spectrum of activity. This guide delves into the insecticidal performance of various analogs, presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships and experimental workflows.

Comparative Insecticidal Activity

The insecticidal activity of this compound analogs is significantly influenced by the nature of the heterocyclic ring attached to the methanamine nitrogen. The following table summarizes the insecticidal activity (LC80) of thiamethoxam and its analogs against key insect pests.

Compound IDHeterocyclic Ring SystemTarget PestLC80 (mg AI/liter)[3]
Thiamethoxam (4) 3-methyl-4-nitroimino-1,3,5-oxadiazinaneAphis craccivora12[3]
Myzus persicae0.05–0.2[3]
Diabrotica balteata0.8[3]
Analog 8 2-nitroimino-hexahydro-1,3,5-triazineAphis craccivora>200[3]
Myzus persicae3[3]
Diabrotica balteata200[3]
Analog 9 4-nitroimino-1,3,5-oxadiazinaneAphis craccivora50[3]
Myzus persicae0.05[3]
Diabrotica balteata3[3]
Analog 10 4-nitroimino-1,3,5-thiadiazinaneAphis craccivora200[3]
Myzus persicae0.8[3]
Diabrotica balteata12[3]

Experimental Protocols

The determination of insecticidal activity is conducted through standardized bioassays. The following is a detailed protocol for the leaf-dip bioassay, a common method for evaluating the efficacy of systemic insecticides against aphids.

Leaf-Dip Bioassay for Aphid Toxicity

1. Insect Rearing:

  • Maintain a susceptible laboratory strain of aphids (e.g., Aphis craccivora or Myzus persicae) on untreated host plants (e.g., fava bean or bell pepper) in a controlled environment (25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Make a series of dilutions from the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.

  • A control solution should be prepared with the solvent and surfactant in distilled water only.

3. Bioassay Procedure:

  • Excise fresh, untreated leaves from the host plants.

  • Dip each leaf into a test solution for 10-20 seconds with gentle agitation to ensure complete coverage.

  • Allow the leaves to air-dry on a paper towel.

  • Place the treated leaves, adaxial side up, on a 1.5% agar bed in a Petri dish.

  • Carefully transfer 20-30 adult apterous aphids onto each leaf disc using a fine camel-hair brush.

  • Seal the Petri dishes and incubate them under the same conditions as the insect rearing.

4. Data Collection and Analysis:

  • Assess aphid mortality after 24 and 48 hours under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Correct the mortality data for control mortality using Abbott's formula.

  • Calculate the LC50 (median lethal concentration) or LC80 (lethal concentration for 80% of the population) values and their 95% confidence limits using probit analysis.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationship between chemical structure and insecticidal activity, as well as the experimental process, the following diagrams are provided.

SAR cluster_core Core Moiety cluster_analogs Analog Modifications Core This compound Oxadiazinane Oxadiazinane Ring (Thiamethoxam) High Activity Core->Oxadiazinane Leads to Triazine Triazine Ring (Analog 8) Low Activity Core->Triazine Leads to Thiadiazinane Thiadiazinane Ring (Analog 10) Moderate Activity Core->Thiadiazinane Leads to

Caption: Structure-activity relationship of key analogs.

Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Prepare Test Solutions (Serial Dilutions) C Leaf Dipping (10-20 seconds) A->C B Excise Host Plant Leaves B->C D Air Dry Leaves C->D E Place Leaves on Agar D->E F Introduce Aphids E->F G Incubate (24-48 hours) F->G H Assess Mortality G->H I Abbott's Formula Correction H->I J Probit Analysis (Calculate LC50/LC80) I->J

Caption: Experimental workflow for the leaf-dip bioassay.

References

Cross-Validation of Analytical Methods for (5-Chlorothiazol-2-YL)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with (5-Chlorothiazol-2-YL)methanamine, the selection of a robust and reliable analytical method is critical for accurate quantification and characterization. This guide provides a comparative overview of common analytical techniques applicable to this compound and its derivatives. While specific validated methods for this compound are not extensively published, this comparison is based on established methodologies for analogous thiazole compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in biological fluids). The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of thiazole derivatives.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detected by UV absorbance.Separation of volatile compounds, detected by mass.Separation by polarity, detected by mass-to-charge ratio.
Selectivity Moderate to HighHighVery High
Sensitivity (LOD/LOQ) ng-µg/mLpg-ng/mLfg-pg/mL
Linearity Good (typically R² > 0.99)Good (typically R² > 0.99)Excellent (typically R² > 0.999)
Accuracy HighHighVery High
Precision (%RSD) < 2%< 5%< 5%
Sample Throughput HighModerateModerate to High
Matrix Effect Low to ModerateModeratePotentially High
Derivatization Often not required.May be required for non-volatile compounds.Often not required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS that can be adapted and optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity analysis of this compound in bulk drug substances and simple formulations.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating thiazole derivatives.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2-3) and an organic solvent like acetonitrile or methanol.[1][2] The gradient or isocratic elution will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring a UV spectrum of this compound. Thiazole derivatives often exhibit UV absorbance in the range of 230-280 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds like amines to improve their volatility and chromatographic behavior.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[4][5] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: The sample may need to be derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility. The derivatized sample is then dissolved in a suitable organic solvent for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices such as biological fluids (plasma, urine).[6]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 or a mixed-mode column can be used.[7] Shorter columns with smaller particle sizes are often used for faster analysis times.[6]

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization.[6][8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[8]

  • Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode. The instrument is tuned to the specific mass-to-charge ratio (m/z) of the parent ion of this compound and a specific product ion for quantification using Multiple Reaction Monitoring (MRM).[8]

  • Sample Preparation: For biological samples, a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.[6]

  • Internal Standard: A stable isotope-labeled analog of the analyte is often used as an internal standard to correct for matrix effects and variations in sample processing.[6]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method, a crucial process in ensuring the reliability of the generated data.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Define Analytical Target Profile Select Select Analytical Technique (HPLC, GC-MS, LC-MS) Dev->Select Optimize Optimize Method Parameters (Column, Mobile Phase, etc.) Select->Optimize Specificity Specificity / Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A flowchart of the analytical method development and validation process.

References

Efficacy of (5-Chlorothiazol-2-YL)methanamine Derivatives Compared to Existing Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of novel (5-Chlorothiazol-2-YL)methanamine derivatives against a range of existing commercial pesticides. The data presented is compiled from various scientific studies, offering a quantitative and objective assessment of their potential as next-generation crop protection agents. Detailed experimental protocols for the key bioassays are provided to ensure transparency and facilitate the replication of findings.

Executive Summary

This compound serves as a crucial intermediate in the synthesis of neonicotinoid insecticides, most notably thiamethoxam.[1] Research into novel derivatives incorporating this moiety has revealed promising insecticidal activity against a variety of agricultural pests. This guide synthesizes available efficacy data, primarily in the form of median lethal concentration (LC50) and median lethal dose (LD50) values, to benchmark these new chemical entities against established insecticides, including other neonicotinoids, organophosphates, pyrethroids, and diamides. The primary mode of action for these derivatives, similar to other neonicotinoids, is the agonistic action on insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[2][3]

Quantitative Efficacy Comparison

The following tables summarize the insecticidal activity of various this compound derivatives and existing pesticides against several key insect pests. It is important to note that the data is compiled from different studies, and variations in experimental conditions may influence the reported values.

Table 1: Efficacy Against Sucking Pests (e.g., Aphids, Whiteflies)

Compound/Active IngredientTarget PestBioassay MethodLC50/LD50Exposure TimeSource
This compound Derivatives
ThiamethoxamAphis craccivora (Cowpea aphid)Leaf DippingLC50: 2.44 ppm24 hours[4]
ThiamethoxamAphis craccivora (Cowpea aphid)Leaf DippingLC50: 0.75 ppm48 hours[4]
ThiamethoxamAphis glycines (Soybean aphid)Leaf DippingLC30-[5]
ThiamethoxamAphis glycines (Soybean aphid)Leaf DippingLC50-[5]
Existing Pesticides
ImidaclopridAphis glycines (Soybean aphid)Leaf DippingLC30-[5]
ImidaclopridAphis glycines (Soybean aphid)Leaf DippingLC50-[5]
ImidaclopridMelipona scutellaris (Native bee)Topical ApplicationLD50: 2.41 ng/bee24 hours[6][7]
ImidaclopridMelipona scutellaris (Native bee)Topical ApplicationLD50: 1.29 ng/bee48 hours[6][7]
ImidaclopridMelipona scutellaris (Native bee)OralLC50: 2.01 ng/µL24 hours[6][7]
ImidaclopridMelipona scutellaris (Native bee)OralLC50: 0.81 ng/µL48 hours[6][7]
ClothianidinAphis craccivora (Cowpea aphid)-LC50: 0.031 ppm48 hours[8]
ThiaclopridAphis craccivora (Cowpea aphid)-LC50: 0.021 ppm48 hours[8]
FlubendiamideAphis craccivora (Cowpea aphid)-LC50: 0.017 ppm48 hours[8]
DimethoateAphis craccivora (Cowpea aphid)-LC50: 0.048 ppm48 hours[8]

Table 2: Efficacy Against Chewing Pests (e.g., Lepidoptera)

Compound/Active IngredientTarget PestBioassay MethodLC50Exposure TimeSource
Novel Thiazole Derivatives
Compound 7g (N-pyridylpyrazole thiazole derivative)Plutella xylostella (Diamondback moth)Leaf Dipping5.32 mg/L48 hours[9][10]
Compound 7g (N-pyridylpyrazole thiazole derivative)Spodoptera exigua (Beet armyworm)Leaf Dipping6.75 mg/L48 hours[9][10]
Compound 7g (N-pyridylpyrazole thiazole derivative)Spodoptera frugiperda (Fall armyworm)Leaf Dipping7.64 mg/L48 hours[9][10]
Compound 6e (Thiazolyl anthranilic diamide)Plutella xylostella (Susceptible strain)Leaf Dipping0.65 mg/L-[11]
Compound 6e (Thiazolyl anthranilic diamide)Plutella xylostella (Resistant strain)Leaf Dipping50.45 mg/L-[11]
Existing Pesticides
IndoxacarbPlutella xylostella (Diamondback moth)Leaf Dipping5.01 mg/L48 hours[9][10]
ChlorantraniliprolePlutella xylostella (Susceptible strain)Leaf Dipping0.53 mg/L-[11]
ChlorantraniliprolePlutella xylostella (Resistant strain)Leaf Dipping31.98 mg/L-[11]

Signaling Pathways and Experimental Workflows

To visualize the biological and experimental processes, the following diagrams are provided in DOT language.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Neonicotinoids, including this compound derivatives, act as agonists at the insect nicotinic acetylcholine receptor (nAChR). This diagram illustrates the simplified signaling cascade following receptor activation.

nAChR_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) α subunits β subunits Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel Na_ion Na⁺ Influx nAChR->Na_ion Opens Channel ACh Acetylcholine (ACh) ACh->nAChR Binds Neonicotinoid This compound Derivative Neonicotinoid->nAChR Binds (Agonist) Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Firing Depolarization->AP Overstimulation Nervous System Overstimulation AP->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor (nAChR) activation by this compound derivatives.

General Experimental Workflow for LC50/LD50 Determination

The following diagram outlines a typical workflow for determining the median lethal concentration (LC50) or median lethal dose (LD50) of an insecticide.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_assessment Assessment Phase A Synthesize/Obtain Test Compound B Prepare Serial Dilutions in Appropriate Solvent A->B D Apply Insecticide (e.g., Leaf Dip, Topical, Contact Vial) B->D C Rear Healthy, Uniform Batch of Test Insects E Introduce Insects to Treated Substrate/Apply Directly C->E D->E F Maintain under Controlled Conditions (Temp, Humidity, Photoperiod) E->F G Record Mortality at Predetermined Intervals (e.g., 24, 48, 72h) F->G I Perform Probit or Logit Analysis G->I H Include Control Group (Solvent Only) H->G J Calculate LC50/LD50 and Confidence Intervals I->J

Caption: Generalized workflow for the determination of insecticide LC50/LD50 values.

Experimental Protocols

Leaf-Dip Bioassay for Sucking and Chewing Insects

This method is commonly used to determine the efficacy of insecticides against phytophagous insects.

Objective: To determine the LC50 of a test compound through ingestion and contact.

Materials:

  • Test compound

  • Solvent (e.g., acetone, ethanol)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Fresh, untreated host plant leaves

  • Petri dishes with moistened filter paper

  • Test insects of a uniform age and stage

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in the chosen solvent. Create a series of serial dilutions from the stock solution. Just before application, mix each dilution with distilled water containing a surfactant (typically 0.1%) to ensure even leaf coverage. A control solution containing only the solvent and surfactant in water should also be prepared.

  • Leaf Treatment: Individually dip host plant leaves into each test concentration for a standardized period (e.g., 10-30 seconds).

  • Drying: Allow the treated leaves to air-dry completely under a fume hood.

  • Insect Exposure: Place one treated leaf in each petri dish. Introduce a known number of test insects (e.g., 10-20) onto the leaf using a fine paintbrush.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Record the number of dead insects at specified time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 value and its 95% confidence intervals using probit or logit analysis.

Topical Application Bioassay for LD50 Determination

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population through direct contact.

Objective: To determine the LD50 of a test compound.

Materials:

  • Test compound

  • Acetone or another suitable volatile solvent

  • Micro-applicator capable of delivering precise volumes (e.g., 1 µL)

  • Test insects of a uniform size and age

  • Holding containers with food and water

  • CO2 for anesthetizing insects

Procedure:

  • Preparation of Dosing Solutions: Dissolve the test compound in the solvent to prepare a stock solution. Create a series of dilutions to obtain the desired doses.

  • Insect Immobilization: Briefly anesthetize the test insects with CO2.

  • Application: Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect. The control group receives 1 µL of the solvent only.

  • Recovery and Observation: Place the treated insects in holding containers with access to food and water. Maintain them in a controlled environment.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48 hours).

  • Data Analysis: Calculate the LD50 value (expressed as ng or µg of active ingredient per insect or per gram of body weight) using probit analysis.[6][7]

Contact Vial Bioassay

This method assesses the toxicity of an insecticide through residual contact.

Objective: To determine the LC50 of a test compound when insects are exposed to a treated surface.

Materials:

  • Test compound

  • Volatile solvent (e.g., acetone)

  • Glass scintillation vials (e.g., 20 mL)

  • Pipette

  • Vial roller or rotator

  • Test insects

Procedure:

  • Vial Coating: Pipette a specific volume (e.g., 0.5 mL) of the insecticide solution into a glass vial.

  • Solvent Evaporation: Roll the vial on a roller until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Prepare control vials using the solvent alone.

  • Insect Exposure: Introduce a known number of test insects into each vial and cap it.

  • Incubation: Keep the vials in a controlled environment.

  • Mortality Assessment: Record mortality at predetermined time points.

  • Data Analysis: Calculate the LC50 value based on the concentration of the solution used to coat the vials.

References

Section 1: N-(thiazol-2-yl)-benzamide Analogs as Zinc-Activated Channel (ZAC) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-(thiazol-2-yl)-benzamide Analogs

The N-(thiazol-2-yl)-benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of N-(thiazol-2-yl)-benzamide analogs across different therapeutic areas, including their roles as Zinc-Activated Channel (ZAC) antagonists, anticancer agents, and glucokinase activators. The information is compiled from recent studies to aid researchers, scientists, and drug development professionals in the rational design of new and improved therapeutic agents.

A significant breakthrough in the pharmacology of the Cys-loop receptor superfamily has been the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC).[1][2] A study involving the screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist.[1] This initial hit prompted an extensive SAR study to identify analogs with improved potency and efficacy.

Key SAR Insights:

The SAR exploration was systematically conducted by modifying the thiazole and phenyl rings of the lead compound.

  • Modifications to the Thiazole Ring: Alterations to the thiazole moiety revealed that substitutions at the 4- and 5-positions significantly impact antagonist activity. For instance, combining a 2-chloro-4,5-difluoro-phenyl ring with a 5-methyl-thiazol-2-yl moiety resulted in complete inactivity, highlighting the detrimental effect of the 5-methyl substitution on ZAC activity.[1]

  • Modifications to the Phenyl Ring: Substitutions on the benzamide phenyl ring were also found to be critical for activity. The detailed functional characterization of selected analogs demonstrated that compounds 2b , 4c , and 5a (TTFB) were equipotent ZAC antagonists with IC50 values in the low micromolar range (1–3 μM).[1][3] These compounds also displayed more substantial ZAC antagonism than the initial lead compound, achieving complete inhibition of Zn2+-induced responses.[1][3]

  • Selectivity: The analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (5a , TTFB) was found to be a selective ZAC antagonist, showing no significant activity at other Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at concentrations up to 30 μM.[1][2]

  • Mechanism of Action: The lead compound displayed largely noncompetitive antagonism of Zn2+-induced ZAC signaling. Further studies with TTFB suggested that it acts as a negative allosteric modulator by targeting the transmembrane and/or intracellular domains of the receptor.[1][2]

Quantitative Data for ZAC Antagonists
CompoundModificationsIC50 (μM)Maximum Inhibition
1 Lead Compound~10Partial
2b Thiazole & Phenyl Ring Modified1-3Complete
4c Phenyl Ring Modified1-3Complete
5a (TTFB) Phenyl Ring Modified1-3Complete
3f Thiazole Ring Modified>10Weaker than 1
Experimental Protocols:

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes: The functional properties of the N-(thiazol-2-yl)-benzamide analogs were characterized at ZAC expressed in Xenopus laevis oocytes using TEVC recordings. Oocytes were injected with cRNA encoding for the ZAC and incubated for 2-4 days. Recordings were performed at a holding potential of -60 mV. The antagonist effects of the compounds were quantified by measuring the inhibition of the current response induced by the application of 1 mM Zn2+. IC50 values were determined by testing the compounds at three different concentrations (e.g., 0.3, 3, and 30 μM or 1, 10, and 100 μM, depending on solubility).[1]

Signaling Pathway and Experimental Workflow

ZAC_Antagonism_Workflow Workflow for ZAC Antagonist Screening cluster_screening Initial Screening cluster_sar SAR Study cluster_characterization Detailed Characterization Compound_Library Compound Library (1,680 compounds) FMP_Assay FLIPR Membrane Potential (FMP) Assay Compound_Library->FMP_Assay HEK293_ZAC Stable ZAC-HEK293 Cell Line HEK293_ZAC->FMP_Assay Hit_ID Identification of Lead Compound 1 FMP_Assay->Hit_ID Analogs 61 N-(thiazol-2-yl)-benzamide Analogs Hit_ID->Analogs Lead for Analog Synthesis/Selection TEVC Two-Electrode Voltage Clamp (TEVC) Analogs->TEVC Oocytes Xenopus Oocytes Expressing ZAC Oocytes->TEVC SAR_Results SAR Data Generation (IC50, % Inhibition) TEVC->SAR_Results Selected_Analogs Selected Potent Analogs (2b, 4c, 5a) SAR_Results->Selected_Analogs Identify Potent Compounds Functional_Assays Detailed Functional and Selectivity Assays Selected_Analogs->Functional_Assays MOA Mechanism of Action Studies (e.g., Non-competitive Antagonism) Functional_Assays->MOA

Caption: Workflow for the discovery and characterization of ZAC antagonists.

Section 2: N-(thiazol-2-yl)-benzamide Analogs as Anticancer Agents

The N-(thiazol-2-yl)-benzamide scaffold has also been investigated for its potential in cancer therapy, with derivatives showing activity against various cancer-related targets.

Targeting DNA Topoisomerase II

A series of novel N-(thiazol-2-yl)benzamides of quinoxaline were synthesized and evaluated for their in vitro anticancer activity.[4] Several of these compounds demonstrated promising activity against human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with etoposide used as a positive control.[4] The proposed mechanism of action for these compounds is the targeting of DNA topoisomerase II.

CompoundTarget Cell LineIC50 (μM)
6d MCF-7, A549, HepG2Promising Activity
6e MCF-7, A549, HepG2Promising Activity
6i MCF-7, A549, HepG2Promising Activity
6j MCF-7, A549, HepG2Promising Activity
6m MCF-7, A549, HepG2Promising Activity
Etoposide MCF-7, A549, HepG2Standard Control
Targeting Src Kinase

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated as Src kinase inhibitors.[5] The unsubstituted N-benzyl derivative 8a was the most potent in this series, with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively.[5] Introduction of a 4-fluoro substitution on the benzyl group (8b ) resulted in a slight decrease in activity, while a 4-methyl group (8e ) led to a nearly four-fold decrease in potency.[5]

CompoundSubstitution on N-benzylGI50 in NIH3T3/c-Src527F (μM)GI50 in SYF/c-Src527F (μM)
8a Unsubstituted1.342.30
8b 4-Fluoro1.492.51
8e 4-Methyl~5.36~9.20
Experimental Protocols:

In Vitro Anticancer Activity Assay (MTT or SRB Assay): Human cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48-72 hours. Cell viability is assessed using assays like MTT or SRB. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.

Src Kinase Inhibition Assay: The inhibitory activity of the compounds against Src kinase is evaluated using engineered cell lines that overexpress a constitutively active form of Src (e.g., NIH3T3/c-Src527F). The cells are treated with the test compounds, and the inhibition of cell growth (GI50) is determined as a measure of Src kinase inhibition.[5]

Anticancer_SAR_Logic SAR Logic for Anticancer N-(thiazol-2-yl)-benzamides cluster_topo Topoisomerase II Inhibition cluster_src Src Kinase Inhibition Core_Scaffold N-(thiazol-2-yl)-benzamide Core Quinoxaline Addition of Quinoxaline Moiety Core_Scaffold->Quinoxaline N_Benzyl N-Benzyl Substitution on Acetamide Linker Core_Scaffold->N_Benzyl Topo_Activity Promising Anticancer Activity (MCF-7, A549, HepG2) Quinoxaline->Topo_Activity Substitution_Pattern Substitution on Benzyl Ring (H > F > Me) N_Benzyl->Substitution_Pattern Src_Activity Potent Src Kinase Inhibition Substitution_Pattern->Src_Activity GK_Activator_Pathway Glucokinase Activation Pathway Compound N-(thiazol-2-yl)-benzamide Analog (GK Activator) GK Glucokinase (GK) in Pancreatic β-cells and Hepatocytes Compound->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glucose Increased Blood Glucose Glucose->GK Substrate Insulin_Secretion Increased Insulin Secretion (Pancreas) G6P->Insulin_Secretion Glycogen_Synthesis Increased Glycogen Synthesis (Liver) G6P->Glycogen_Synthesis Blood_Glucose_Lowering Lowering of Blood Glucose Insulin_Secretion->Blood_Glucose_Lowering Glycogen_Synthesis->Blood_Glucose_Lowering

References

Confirming the Structure of Synthesized (5-Chlorothiazol-2-YL)methanamine via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for utilizing mass spectrometry to verify the successful synthesis of (5-Chlorothiazol-2-YL)methanamine. By comparing its expected mass spectral data with that of a potential isomer and a common synthetic precursor, this document outlines a clear methodology for structural confirmation.

This guide will delve into the anticipated fragmentation patterns of this compound and contrast them with those of a plausible isomer, (2-Chlorothiazol-4-YL)methanamine, and a likely impurity, 2-chloro-5-chloromethylthiazole. Detailed experimental protocols and data presentation will equip researchers with the necessary tools for accurate and efficient structural elucidation.

Predicted Mass Spectral Data Comparison

The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and its potential analytical challenges, namely a structural isomer and a possible synthetic impurity. These predictions are based on established principles of mass spectrometry, including common fragmentation pathways for amines and halogenated heterocyclic compounds.

CompoundMolecular Weight (Da)Predicted Molecular Ion (M+) [m/z]Predicted Key Fragment Ions [m/z] and Their Origins
This compound 148.6148/150 (due to 35Cl/37Cl isotopes)119 : [M - CH₂NH]⁺, α-cleavage of the aminomethyl group.92 : [M - CH₂NH - HCN]⁺, subsequent loss of hydrogen cyanide from the thiazole ring.83 : [C₃H₂ClS]⁺, cleavage of the thiazole ring.
(2-Chlorothiazol-4-YL)methanamine (Isomer)148.6148/150 (due to 35Cl/37Cl isotopes)119 : [M - CH₂NH]⁺, α-cleavage of the aminomethyl group.113 : [M - Cl]⁺, loss of a chlorine atom.92 : [M - CH₂NH - HCN]⁺, subsequent loss of hydrogen cyanide from the thiazole ring.
2-chloro-5-chloromethylthiazole (Precursor/Impurity)168.0168/170/172 (due to two 35Cl/37Cl isotopes)133 : [M - Cl]⁺, loss of one chlorine atom.98 : [M - 2Cl]⁺, loss of both chlorine atoms.49 : [CH₂Cl]⁺, chloromethyl cation.

Experimental Protocol

A robust and reliable method for analyzing this compound and its related compounds by mass spectrometry is outlined below.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to confirm elemental compositions. A standard quadrupole instrument is also suitable for routine confirmation.

  • Ionization Source: Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile molecules and provides reproducible fragmentation patterns.

  • Sample Introduction: Gas Chromatography (GC) is the preferred method for separating the synthesized compound from potential impurities before mass analysis.

GC-MS Parameters:

  • GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the synthesized product in 1 mL of a suitable volatile solvent (e.g., dichloromethane, methanol).

  • Vortex the solution to ensure complete dissolution.

  • Inject 1 µL of the solution into the GC-MS system.

Workflow for Structural Confirmation

The logical flow for confirming the structure of the synthesized compound is depicted in the following diagram.

G Workflow for Mass Spectrometric Confirmation cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation and Comparison cluster_conclusion Conclusion start Synthesized Product: This compound gcms GC-MS Analysis start->gcms Sample Injection data Acquire Mass Spectrum gcms->data mol_ion Identify Molecular Ion Peak (m/z 148/150) data->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag compare Compare with Predicted Spectra of: - Target Molecule - Isomer - Impurity frag->compare confirm Structure Confirmed compare->confirm re_evaluate Structure Not Confirmed (Further Investigation Needed) compare->re_evaluate

Caption: Experimental workflow for the confirmation of synthesized this compound.

Discussion of Fragmentation Patterns

  • This compound: The primary fragmentation is expected to be the alpha-cleavage of the C-C bond between the thiazole ring and the aminomethyl group, leading to a stable thiazolyl cation at m/z 119. Further fragmentation of the thiazole ring is also anticipated. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

  • (2-Chlorothiazol-4-YL)methanamine (Isomer): While this isomer would also exhibit a molecular ion at m/z 148/150 and an alpha-cleavage fragment at m/z 119, the overall fragmentation pattern and relative intensities of other fragment ions may differ due to the different substitution pattern on the thiazole ring. The stability of the resulting fragment ions will be influenced by the position of the substituents, potentially leading to a distinguishable mass spectrum.

  • 2-chloro-5-chloromethylthiazole (Precursor/Impurity): This compound is readily distinguishable by its higher molecular weight (168 Da) and the presence of two chlorine atoms, which will generate a more complex isotopic pattern for the molecular ion (M, M+2, M+4). The loss of one or both chlorine atoms and the presence of a fragment at m/z 49 for the chloromethyl group would be strong indicators of this impurity.

By carefully analyzing the obtained mass spectrum and comparing it to the predicted data for the target molecule, its isomer, and potential impurities, researchers can confidently confirm the successful synthesis and purity of this compound. This systematic approach is fundamental for advancing drug discovery and development programs.

A Comparative Review of the Biological Activities of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comparative overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Dasatinib Various Leukemia Lines0.001 - 0.01Imatinib>1
Alpelisib PIK3CA-mutant Breast Cancer0.03 - 0.1--
Compound 8a Leukemia< 10Doxorubicin0.05 - 0.5
Compound 20 H1299 (Lung), SHG-44 (Glioma)4.89, 4.03--
Compound 27 HeLa (Cervical)1.6--
Compound 28 A549 (Lung), HeLa (Cervical), HT29 (Colon)8.64, 6.05, 0.63--
Compound 48c PC12 (Pheochromocytoma)---
Compound 6b MCF-7 (Breast), A549 (Lung)17.2, 19.0--

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][2][3]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 2-aminothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add 2-Aminothiazole Derivatives seed_cells->add_compounds incubate_24_72h Incubate (24-72h) add_compounds->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the anticancer activity of 2-aminothiazole derivatives using the MTT assay.

Antimicrobial Activity

Derivatives of 2-aminothiazole have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5][6]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 121d Staphylococcus aureus2 - 128Ciprofloxacin0.25 - 2
Escherichia coli2 - 128Ciprofloxacin0.015 - 1
Compound 124 (3,4-dichlorophenyl) Staphylococcus aureus4 - 16--
Staphylococcus epidermidis4 - 16--
Compound 2a Staphylococcus epidermidis250--
Pseudomonas aeruginosa375--
Compound 2d Staphylococcus aureus250--
Escherichia coli375--

Note: MIC values can be influenced by the specific strain of microorganism and the testing methodology.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[7][8][9]

Methodology:

  • Preparation of Antimicrobial Solutions: The 2-aminothiazole derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and reliable method for screening the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Methodology:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test 2-aminothiazole derivatives are administered to the animals, typically via oral or intraperitoneal routes, at a predetermined time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways Modulated by 2-Aminothiazole Derivatives

The biological activities of 2-aminothiazole derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways. For instance, in cancer, these compounds can inhibit protein kinases that are crucial for tumor growth and survival.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Aminothiazole 2-Aminothiazole Derivatives (e.g., Alpelisib) Aminothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives in cancer cells.

In the context of inflammation, 2-aminothiazole derivatives can modulate pathways involving key inflammatory mediators.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_outcome Inflammatory Outcome Stimulus e.g., Carrageenan NFkB NF-κB Stimulus->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins Production Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->COX2 Inhibition

Caption: Modulation of the NF-κB and COX-2 inflammatory pathway by 2-aminothiazole derivatives.

This guide provides a foundational understanding of the diverse biological activities of 2-aminothiazole derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of (5-Chlorothiazol-2-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

(5-Chlorothiazol-2-YL)methanamine is a chlorinated heterocyclic amine, and its handling and disposal require strict adherence to safety protocols to mitigate potential environmental and health risks. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Given these hazards, appropriate personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's specifications for chemical compatibility.
Eye Protection Safety Glasses/GogglesChemical safety goggles are required.
Skin and Body Protection Lab CoatA standard laboratory coat should be worn.
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dusting is possible, a respirator may be necessary.
Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal methods. This compound is a halogenated organic compound due to the presence of chlorine.[2][3]

  • Waste Container: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[3][4] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations or chemical formulas.[4]

  • Segregation:

    • DO NOT mix halogenated organic waste with non-halogenated organic waste.[2][5]

    • DO NOT mix with acidic or alkaline waste streams.[3]

    • DO NOT mix with oxidizers, such as nitrates or peroxides.[6]

    • Keep separate from wastes containing heavy metals, pesticides, or cyanides.[3]

Step-by-Step Disposal Procedure
  • Container Preparation: Obtain a designated hazardous waste container for halogenated organic compounds from your institution's Environmental Health and Safety (EHS) department. Ensure the container is clean, in good condition, and properly labeled.[3][4]

  • Waste Transfer: Carefully transfer the waste this compound into the designated container. If transferring a solution, use a funnel to avoid spills. All transfers of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Container Sealing: Securely close the container lid after each addition of waste.[4] Do not leave the container open.

  • Record Keeping: Maintain a log of the contents being added to the waste container, including the chemical name and approximate quantity.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] The storage area should be cool, dry, and well-ventilated.[4] Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[3]

  • Disposal Request: Once the container is full (typically no more than 90% capacity) or when it is ready for disposal, contact your institution's EHS department to arrange for pickup and disposal.[7] Follow all institutional procedures for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Provide them with the identity of the spilled material.

Disposal Methodology

Halogenated organic wastes, such as this compound, are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[2][8] This method is designed to destroy the organic molecule and manage the resulting halogenated byproducts in an environmentally sound manner. Some specialized chemical treatment methods may also be employed by waste disposal facilities.[9]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Container Management & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_gen Generate Waste ppe->waste_gen is_halogenated Is it a halogenated organic compound? waste_gen->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Label Container with 'Hazardous Waste' and Full Chemical Name halogenated_container->label_container seal_container Keep Container Tightly Sealed label_container->seal_container store_container Store in Designated Satellite Accumulation Area request_pickup Contact EHS for Waste Pickup store_container->request_pickup seal_container->store_container end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (5-Chlorothiazol-2-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (5-Chlorothiazol-2-YL)methanamine, a crucial component in various research and development endeavors.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE based on the potential hazards identified from related compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes that may cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn.To prevent skin contact which may cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To minimize the risk of inhaling aerosols or dust particles.
Hand Protection Wear appropriate protective gloves.To prevent skin exposure.[2][3]

Procedural Guidance for Safe Handling and Disposal

Adherence to strict operational protocols is essential to minimize exposure and ensure a safe working environment.

Handling Procedures:
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.[4]

  • Weighing and Transferring : Conduct all weighing and transferring operations within a ventilated enclosure to control the release of dust or vapors.

  • Spill Management : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Hygiene Practices : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan:

All waste containing this compound should be considered hazardous.

  • Waste Collection : Collect all contaminated materials, including disposable gloves, absorbent materials from spills, and empty containers, in a designated, labeled hazardous waste container.

  • Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[3]

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the handling scenario.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling this compound Assess_Task Assess the Task (e.g., weighing, transfer, reaction) Start->Assess_Task Assess_Quantity Assess the Quantity (small vs. large scale) Assess_Task->Assess_Quantity Spill Spill or Emergency Assess_Task->Spill Spill Small_Scale Small Scale / Fume Hood Assess_Quantity->Small_Scale Small Large_Scale Large Scale / Potential for Splash Assess_Quantity->Large_Scale Large Standard_PPE Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Small_Scale->Standard_PPE Enhanced_PPE Enhanced PPE: - Face Shield - Chemical-Resistant Apron - Double Gloving Large_Scale->Enhanced_PPE Emergency_PPE Emergency PPE: - Full-Face Respirator - Chemical Suit - Heavy-Duty Gloves Spill->Emergency_PPE Proceed Proceed with Task Standard_PPE->Proceed Enhanced_PPE->Proceed Emergency_PPE->Proceed

PPE Selection Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.